1-(Cyclopropylcarbonyl)piperidin-3-amine
Description
BenchChem offers high-quality 1-(Cyclopropylcarbonyl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylcarbonyl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZJPLISPRNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1-(Cyclopropylcarbonyl)piperidin-3-amine
This technical guide details the chemical profile, synthesis, and application of 1-(Cyclopropylcarbonyl)piperidin-3-amine , a specialized chiral building block used in medicinal chemistry.[1]
Strategic Scaffold for Drug Discovery[1]
Executive Summary & Chemical Identity[1]
1-(Cyclopropylcarbonyl)piperidin-3-amine is a bifunctional heterocyclic scaffold.[1] Unlike its more common achiral analog (1-(cyclopropylcarbonyl)piperazine), this piperidine derivative introduces a stereogenic center at the C3 position.[1] This chirality allows researchers to probe the stereochemical requirements of a binding pocket, making it a high-value intermediate for "scaffold hopping" exercises where increasing metabolic stability or altering basicity is required.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| Systematic Name | (3-Aminopiperidin-1-yl)(cyclopropyl)methanone |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol (Free Base) |
| Chirality | Contains one stereocenter at C3.[1] Available as (R), (S), or Racemate. |
| Key Identifiers | MDL: MFCD14279877 (HCl salt) PubChem SID: 329776665 |
| Physical State | Viscous oil (Free Base) or White Solid (HCl/TFA Salt) |
| Solubility | High in MeOH, DMSO, Water (Salt form).[1] Moderate in DCM (Free Base). |
Critical Distinction: Do not confuse this molecule with 1-(cyclopropylcarbonyl)piperazine (CAS 1021298-67-8).[1] The piperazine analog lacks the C3 chiral center and has a second nitrogen in the ring, significantly altering the pKa and hydrogen bond donor/acceptor profile.
Structural Logic & Pharmacophore Analysis[1]
The value of this scaffold lies in its ability to orient "warheads" or lipophilic groups via the primary amine while using the cyclopropyl group as a metabolic shield.
Diagram 1: Scaffold Logic & Functional Zones
This diagram illustrates the distinct functional roles of the molecule's substructures.
Caption: Functional decomposition of the scaffold showing the metabolic cap (Red) and the diversification vector (Green).
Synthesis Protocol
This protocol describes the synthesis of the racemic hydrochloride salt. For enantiopure material, substitute the starting material with (R)- or (S)-3-(Boc-amino)piperidine.[1]
Reaction Scheme Overview
-
Protection: (Already present in starting material)
-
Acylation: Reaction of N1 with Cyclopropanecarbonyl chloride.
-
Deprotection: Removal of Boc group to yield the free amine.
Diagram 2: Synthetic Workflow
Caption: Step-by-step synthetic route from commercial Boc-protected piperidine to the final hydrochloride salt.
Detailed Methodology
Step 1: N-Acylation
-
Reagents: tert-butyl piperidin-3-ylcarbamate (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM) [anhydrous].[1]
-
Protocol:
-
Dissolve tert-butyl piperidin-3-ylcarbamate in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add Triethylamine dropwise.
-
Add Cyclopropanecarbonyl chloride dropwise over 15 minutes. Note: Exothermic reaction.[1]
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: LCMS should show [M+H]⁺ corresponding to the Boc-protected intermediate (MW ~268).[1]
-
Step 2: Deprotection (HCl Method)
-
Reagents: 4M HCl in 1,4-Dioxane.
-
Protocol:
-
Dissolve the crude intermediate from Step 1 in a minimal amount of 1,4-dioxane or MeOH.
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2-3 hours. A white precipitate (the product salt) often forms.
-
Isolation: Concentrate the solvent completely. Triturate the residue with diethyl ether to remove non-polar impurities. Filter the solid to obtain the pure hydrochloride salt.
-
Analytical Characterization (Self-Validating Data)[1]
To ensure the integrity of the synthesized scaffold, the following analytical signals must be present.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 0.65 - 0.75 (m, 4H) | Characteristic cyclopropyl methylene protons (high field).[1] |
| ¹H NMR (DMSO-d₆) | δ 8.1 - 8.3 (br s, 3H) | Ammonium protons (NH₃⁺) confirming salt formation.[1] |
| LC-MS | m/z = 169.1 [M+H]⁺ | Confirms molecular weight of the free base core.[1] |
| Appearance | White/Off-white Hygroscopic Solid | Typical for amine hydrochloride salts.[1] |
Troubleshooting Tip: If NMR shows split peaks (doubling of signals), this is likely due to rotamers around the amide bond (N1-Carbonyl).[1] This is a physical property of the molecule, not an impurity. Running the NMR at elevated temperature (e.g., 50°C) often coalesces these peaks.
Medicinal Chemistry Applications
Scaffold Hopping
In drug design, this molecule serves as a replacement for:
-
N-Boc-piperidine-3-amine: Replacing the labile Boc group with the metabolically stable cyclopropyl amide.[1]
-
1-(Cyclopropylcarbonyl)piperazine: Replacing the distal nitrogen with a CH-NH₂ moiety.[1] This changes the vector of the substituent from planar (piperazine N) to an out-of-plane vector (piperidine C3), allowing access to new sub-pockets in enzymes like kinases or GPCRs (e.g., H3 receptor antagonists).[1]
Library Synthesis
The C3-amine is a "privileged" handle for parallel synthesis:
-
Urea Formation: Reaction with isocyanates.
-
Reductive Amination: Reaction with diverse aldehydes to create secondary amines.
-
SnAr: Displacement of aryl halides (e.g., in the synthesis of kinase inhibitors).
References
-
Sigma-Aldrich. 1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride.[1][2] Product Detail. Accessed via MDL MFCD14279877.[2] [1]
-
National Center for Biotechnology Information. PubChem Substance Record for SID 329776665.[2] [1]
- Watson, W. et al.Piperidine-based Scaffolds in Medicinal Chemistry.
-
ChemicalBook. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (Cited for differentiation purposes only).[1]
Sources
A Predictive Spectroscopic and Structural Analysis of 1-(Cyclopropylcarbonyl)piperidin-3-amine
Abstract
Molecular Structure and Functional Group Analysis
The structure of 1-(Cyclopropylcarbonyl)piperidin-3-amine integrates several key functional groups that dictate its spectroscopic properties. The tertiary amide linkage introduces a planar, rigid C-N bond with a high rotational barrier, which can lead to the observation of rotamers in NMR spectroscopy.[2] The piperidine ring exists predominantly in a chair conformation, creating distinct axial and equatorial proton environments. The presence of a chiral center at the C3 position renders the adjacent methylene protons (C2, C4) diastereotopic. The primary amine at C3 and the unique strained ring system of the cyclopropyl group provide further distinct spectroscopic markers.
Caption: Molecular structure of 1-(Cyclopropylcarbonyl)piperidin-3-amine with atom numbering.
Predicted ¹H NMR Spectrum
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for elucidating the hydrogen framework of a molecule. The predicted spectrum of 1-(Cyclopropylcarbonyl)piperidin-3-amine will be complex due to overlapping signals from the piperidine ring and the potential for peak broadening or duplication from amide rotamers.[2]
Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Piperidine H2, H6 | 2.5 - 4.5 | Multiplet (m) | 4H | Protons alpha to the amide nitrogen are significantly deshielded. Broad signals expected due to amide rotamers and conformational exchange. |
| Piperidine H3 | 2.8 - 3.2 | Multiplet (m) | 1H | Methine proton adjacent to the primary amine. |
| Piperidine H4, H5 | 1.4 - 2.2 | Multiplet (m) | 4H | Aliphatic protons of the piperidine ring.[3][4] |
| Amine (-NH₂) | 1.5 - 2.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on concentration and solvent. Signal disappears upon D₂O exchange.[5] |
| Cyclopropyl H8 | 1.6 - 1.9 | Multiplet (m) | 1H | Methine proton alpha to the carbonyl group. |
| Cyclopropyl H9, H10 | 0.7 - 1.1 | Multiplet (m) | 4H | Shielded protons on the cyclopropyl ring. |
Causality and Experimental Considerations
The wide predicted ranges for the piperidine protons H2 and H6 are a direct consequence of the restricted rotation around the N1-C7 amide bond. This creates two distinct chemical environments (rotamers), potentially leading to two sets of signals or, more commonly, broad, unresolved multiplets at room temperature.[2] The protons on carbons C2 and C4 are diastereotopic due to the stereocenter at C3, which would result in distinct signals and complex coupling patterns, though these may be obscured within the broader multiplets.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(Cyclopropylcarbonyl)piperidin-3-amine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
D₂O Exchange: To confirm the -NH₂ signal, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The peak corresponding to the amine protons will disappear.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Spectrum
Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C7 (C=O) | 170 - 175 | Typical chemical shift for a tertiary amide carbonyl carbon. |
| C3 | 48 - 54 | Carbon bearing the amine group. |
| C2, C6 | 40 - 50 | Carbons adjacent to the amide nitrogen. Shift can be broad or split due to rotamers.[6][7] |
| C4, C5 | 20 - 35 | Standard aliphatic carbons within the piperidine ring.[3][8] |
| C8 | 10 - 15 | Cyclopropyl methine carbon, alpha to the carbonyl. |
| C9, C10 | 5 - 10 | Shielded cyclopropyl methylene carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C and the longer relaxation times of quaternary carbons (though none are present here).
-
Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Predicted Mass Spectrum
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI) is expected to yield the protonated molecular ion [M+H]⁺ as the base peak.
-
Molecular Formula: C₉H₁₆N₂O
-
Molecular Weight: 168.24 g/mol
-
Predicted Base Peak (ESI+): m/z = 169.13 ([M+H]⁺)
Predicted Fragmentation Pathway
Tandem MS (MS/MS) of the precursor ion (m/z 169) would likely proceed via cleavage of the weakest bonds and formation of stable fragments. The most probable fragmentation pathways involve the piperidine ring and the amide linkage.[9][10]
Caption: Predicted ESI-MS/MS fragmentation pathways for 1-(Cyclopropylcarbonyl)piperidin-3-amine.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
LC Method: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation) at a flow rate of 0.2-0.4 mL/min.[9]
-
MS Method:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Full Scan: Acquire a full scan from m/z 50 to 500 to identify the [M+H]⁺ precursor ion.
-
Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 169.1) to generate the fragmentation spectrum. Optimize collision energy to achieve a rich fragmentation pattern.
-
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|---|
| Primary Amine | 3450 - 3300 | N-H Stretch | Medium (two bands)[5] |
| Aliphatic C-H | 2950 - 2850 | C-H Stretch | Strong |
| Tertiary Amide | 1650 - 1630 | C=O Stretch | Strong[11][12] |
| Primary Amine | 1650 - 1580 | N-H Bend (Scissoring) | Medium to Strong[13] |
| Aliphatic C-H | 1470 - 1430 | C-H Bend | Medium |
| Amide/Amine | 1250 - 1020 | C-N Stretch | Medium |
Causality and Spectral Interpretation
The IR spectrum will be characterized by several key features. The primary amine (-NH₂) group is expected to show two distinct, sharp-to-medium peaks in the high-wavenumber region (3450-3300 cm⁻¹), corresponding to asymmetric and symmetric N-H stretching.[5][14] A very strong, sharp absorption between 1650-1630 cm⁻¹ will be the unmistakable signal of the tertiary amide carbonyl (C=O) stretch.[11] This peak may overlap with the N-H bending vibration of the primary amine, which typically appears in the same region (1650-1580 cm⁻¹), potentially causing a broadened or complex band.[13] The region below 3000 cm⁻¹ will be dominated by strong C-H stretching absorptions from the piperidine and cyclopropyl groups.
Caption: General workflow for spectroscopic characterization of a novel compound.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample with the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance.
Conclusion
This guide provides a detailed, predictive spectroscopic profile for 1-(Cyclopropylcarbonyl)piperidin-3-amine based on fundamental principles and data from analogous structures. The key identifying features are expected to be:
-
¹H NMR: Complex, potentially broad signals for the piperidine protons alpha to the amide nitrogen (2.5-4.5 ppm) and characteristic shielded signals for the cyclopropyl protons (0.7-1.9 ppm).
-
¹³C NMR: A tertiary amide carbonyl peak around 170-175 ppm.
-
Mass Spec: A protonated molecular ion [M+H]⁺ at m/z 169.13.
-
IR Spec: Two N-H stretching bands (3450-3300 cm⁻¹) and a strong amide C=O stretch (1650-1630 cm⁻¹).
This predictive framework serves as a robust tool for researchers, enabling confident identification and characterization of this compound and facilitating its application in pharmaceutical research and development.
References
-
Bifulco, G., et al. (2007). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Clark, J. (n.d.). Amide infrared spectra. Chemistry Student. Available at: [Link]
-
Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
SpectraBase. (n.d.). Piperidine. Available at: [Link]
-
Ström, P., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]
-
Varejão, E. V. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Available at: [Link]
-
Zhuravleva, I. L., & Kuz'menko, T. E. (1997). The influence of molecular conformation of N-alkylsubstituted six-membered cyclic amines and alkylcyclohexanes on the thermodynamic characteristics of sorption in gas chromatography. Russian Chemical Bulletin. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Infrared Spectroscopy of 1-(Cyclopropylcarbonyl)piperidin-3-amine
Abstract
This technical guide provides a comprehensive overview of the principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 1-(Cyclopropylcarbonyl)piperidin-3-amine. This molecule, possessing a unique combination of a tertiary amide, a primary amine, a piperidine ring, and a cyclopropyl moiety, presents a rich and illustrative infrared spectrum. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings of the molecule's vibrational modes, a step-by-step protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR)-FTIR, and an in-depth guide to spectral interpretation. The causality behind experimental choices and the integration of theoretical and empirical data are emphasized to ensure scientific integrity and trustworthiness.
Introduction: The Molecular Architecture of 1-(Cyclopropylcarbonyl)piperidin-3-amine
1-(Cyclopropylcarbonyl)piperidin-3-amine is a compound of interest in medicinal chemistry and drug discovery due to its structural motifs that are prevalent in various bioactive molecules. The molecule's architecture is characterized by several key functional groups, each with distinct vibrational properties that can be probed by infrared spectroscopy:
-
Tertiary Amide: The carbonyl group attached to the piperidine nitrogen forms a tertiary amide. The electronic environment of this amide is influenced by the piperidine ring and the adjacent cyclopropyl group.
-
Primary Amine: The amino group at the 3-position of the piperidine ring is a primary amine, which will exhibit characteristic N-H stretching and bending vibrations.
-
Piperidine Ring: This saturated heterocyclic ring will show a series of C-H stretching and bending modes. The ring's conformation can also influence the spectrum.
-
Cyclopropyl Group: The strained three-membered ring has unique C-H and C-C vibrational frequencies that are diagnostic of its presence.
Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound. By identifying the characteristic absorption bands of these functional groups, one can confirm the identity and purity of 1-(Cyclopropylcarbonyl)piperidin-3-amine.
Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum of 1-(Cyclopropylcarbonyl)piperidin-3-amine is a superposition of the vibrational modes of its constituent functional groups. Understanding the expected absorption ranges for each group is crucial for accurate spectral interpretation.
Amide Vibrations: The Amide I Band
The most intense and diagnostic absorption in the spectrum of an amide is the C=O stretching vibration, referred to as the Amide I band. For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹[1][2]. The exact position is sensitive to the molecular environment. In 1-(Cyclopropylcarbonyl)piperidin-3-amine, the nitrogen atom is part of the piperidine ring, which can influence the resonance of the amide bond. The presence of the electron-donating piperidine nitrogen may slightly lower the C=O bond order and shift the Amide I band to a lower wavenumber.
Amine Vibrations: N-H Stretching and Bending
The primary amine group (-NH₂) gives rise to several characteristic absorptions:
-
N-H Stretching: Primary amines exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[2][3]. These bands are typically of medium intensity and are broader than C-H stretching bands due to hydrogen bonding.
-
N-H Bending (Scissoring): A medium to strong intensity band is expected in the 1580-1650 cm⁻¹ region due to the scissoring deformation of the -NH₂ group[3][4]. This band can sometimes overlap with the Amide I band, requiring careful analysis.
-
N-H Wagging: A broad, strong band can also be observed in the 665-910 cm⁻¹ range due to the out-of-plane wagging of the N-H bonds[3].
Cyclopropyl and Piperidine Ring Vibrations: C-H and C-C Modes
-
Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl ring are expected to absorb at slightly higher wavenumbers than typical alkane C-H stretches, often appearing in the 3000-3100 cm⁻¹ region.
-
Piperidine and Alkyl C-H Stretching: The numerous C-H bonds of the piperidine ring and the cyclopropyl group will result in strong absorptions in the 2850-2950 cm⁻¹ range[2].
-
C-C and C-N Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands arising from C-C and C-N stretching and various bending vibrations of the entire molecule. The C-N stretching of the piperidine ring is expected in the 1020-1250 cm⁻¹ range[3].
The following table summarizes the expected characteristic infrared absorption bands for 1-(Cyclopropylcarbonyl)piperidin-3-amine.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Broad |
| Cyclopropyl | C-H Stretch | 3000 - 3100 | Medium |
| Piperidine/Cyclopropyl | C-H Stretch | 2850 - 2950 | Strong |
| Tertiary Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |
| Piperidine | CH₂ Bend | ~1450 | Medium |
| Piperidine/Amide | C-N Stretch | 1020 - 1250 | Medium |
| Primary Amine | N-H Wag | 665 - 910 | Broad, Strong |
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred sampling technique for viscous liquids or solid samples, as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Instrument and Accessory
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
A single-reflection or multi-reflection ATR accessory with a diamond or germanium crystal. Diamond is generally preferred for its robustness and broad spectral range.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.
-
ATR Crystal Cleaning: Before acquiring the background and sample spectra, the ATR crystal surface must be meticulously cleaned. This is a critical step to prevent cross-contamination.
-
Wipe the crystal with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol or ethanol).
-
Perform a final wipe with a clean, dry cloth.
-
Verify the cleanliness by acquiring a spectrum and ensuring no extraneous peaks are present.
-
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum of the air and the ATR crystal will be automatically subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of 1-(Cyclopropylcarbonyl)piperidin-3-amine onto the center of the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying gentle pressure with the built-in press. For a viscous liquid, a drop is sufficient.[5][6]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The spectral range should typically be from 4000 to 400 cm⁻¹.[5]
-
Data Processing: The resulting spectrum should be in absorbance or transmittance mode. Baseline correction and smoothing may be applied if necessary, although minimal data manipulation is preferred to maintain spectral integrity.
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in step 2 to prepare for the next sample.
Self-Validating System and Trustworthiness
The described protocol incorporates self-validating checks. The verification of a clean ATR crystal before each measurement ensures that the obtained spectrum is solely from the sample of interest. The use of a consistent background acquisition and sample analysis parameters ensures reproducibility. For critical applications, running a known standard before and after the sample set can further validate the instrument's performance.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the ATR-FTIR experimental procedure.
Caption: Workflow for ATR-FTIR analysis.
In-Depth Spectral Interpretation: A Guided Analysis
The interpretation of the IR spectrum of 1-(Cyclopropylcarbonyl)piperidin-3-amine involves a systematic examination of the different spectral regions.
-
3500-3000 cm⁻¹ Region: This region is dominated by N-H and C-H stretching vibrations. Look for two distinct, medium-intensity, broad peaks characteristic of the primary amine's asymmetric and symmetric N-H stretches. Just above 3000 cm⁻¹, weaker to medium bands from the cyclopropyl C-H stretches should be visible.
-
3000-2800 cm⁻¹ Region: Expect strong, sharp absorptions from the numerous sp³ C-H bonds of the piperidine ring and the cyclopropyl group.
-
1700-1500 cm⁻¹ Region: This is a highly diagnostic region. A very strong and prominent band should be present between 1630-1680 cm⁻¹, corresponding to the tertiary amide C=O stretch (Amide I). Nearby, in the 1580-1650 cm⁻¹ range, a medium to strong N-H bending (scissoring) peak from the primary amine is expected. The relative positions and potential overlap of these two bands should be carefully noted.
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a multitude of bands that are unique to the molecule's overall structure. Key features to look for include the CH₂ bending of the piperidine ring around 1450 cm⁻¹ and the C-N stretching vibrations between 1020-1250 cm⁻¹. A broad, strong band from the N-H wagging of the primary amine may also be present in the lower frequency part of this region.
Conclusion
The infrared spectrum of 1-(Cyclopropylcarbonyl)piperidin-3-amine provides a wealth of structural information. Through a combination of theoretical understanding of group frequencies and a robust experimental protocol using ATR-FTIR, a detailed and reliable characterization of this molecule can be achieved. This guide provides the foundational knowledge and practical steps for researchers and scientists to confidently utilize IR spectroscopy in their work with this and structurally related compounds.
References
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26.
- Larkin, P. J. (2017).
-
NIST Chemistry WebBook. (n.d.). Piperidine. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Stuart, B. H. (2004).
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Agilent Technologies. (2021). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]
-
University of the West Indies. (2012). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-Depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-3-amine Hydrochloride
Introduction
1-(Cyclopropylcarbonyl)piperidin-3-amine hydrochloride is a heterocyclic organic compound featuring a piperidine core functionalized with a primary amine at the 3-position and a cyclopropylcarbonyl group attached to the ring nitrogen. As a hydrochloride salt, its stability and solubility in aqueous media are enhanced, making it a highly valuable and versatile building block in medicinal chemistry and pharmaceutical development.
The unique structural combination of a rigid, strained cyclopropyl ring, a flexible piperidine scaffold, and a nucleophilic amine provides a rich chemical handle for constructing complex molecular architectures. Piperidine moieties are prevalent in numerous clinically approved drugs and natural alkaloids, valued for their ability to confer desirable pharmacokinetic properties such as improved bioavailability and central nervous system penetration.[1][2] The addition of the cyclopropylcarbonyl group can further influence metabolic stability and binding interactions with biological targets. This guide provides an in-depth examination of the compound's properties, a robust framework for its synthesis and analysis, and insights into its applications for researchers and drug development professionals.
Physicochemical Properties
The fundamental properties of 1-(Cyclopropylcarbonyl)piperidin-3-amine hydrochloride are critical for its handling, reaction setup, and purification. These properties are summarized in the table below. The hydrochloride salt form is specifically designed to improve the compound's otherwise limited aqueous solubility and enhance its stability for storage.[3]
Table 1: Physicochemical Properties of 1-(Cyclopropylcarbonyl)piperidin-3-amine Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | (3-aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride | - |
| Molecular Formula | C₉H₁₇ClN₂O | |
| Molecular Weight | 204.70 g/mol | |
| Appearance | Solid | |
| InChI Key | JAEIACJJXQHUFQ-UHFFFAOYSA-N | |
| SMILES String | Cl.NC1CCCN(C1)C(=O)C2CC2 | |
| MDL Number | MFCD14279877 |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with labels N1 [label="N", pos="0,0.866!"]; C1 [label="C", pos="-0.75,-0.433!"]; C2 [label="C", pos="0.75,-0.433!"]; C3 [label="C", pos="1.5,0.866!"]; C4 [label="C", pos="0.75,2.165!"]; C5 [label="C", pos="-0.75,2.165!"]; C_amide [label="C", pos="-1.5,0!"]; O_amide [label="O", pos="-2.25,-0.433!"]; C_cyclo1 [label="C", pos="-1.5, -1.5!"]; C_cyclo2 [label="C", pos="-2.5, -2.2!"]; C_cyclo3 [label="C", pos="-0.5, -2.2!"]; N_amine [label="NH₂", pos="2.5,0.433!"]; HCL [label="• HCl", pos="3.5,1.5!", fontcolor="#5F6368"];
// Define edges for bonds edge [color="#202124"]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- C_cyclo1; C_cyclo1 -- C_cyclo2; C_cyclo2 -- C_cyclo3; C_cyclo3 -- C_cyclo1; C3 -- N_amine; }
Caption: Chemical structure of 1-(Cyclopropylcarbonyl)piperidin-3-amine hydrochloride.
Synthesis and Purification
While multiple synthetic routes to substituted piperidines exist, a robust and common strategy involves the acylation of a protected piperidine precursor, followed by deprotection to yield the final hydrochloride salt.[4] This approach provides excellent control over regioselectivity and is amenable to scale-up.
Retrosynthetic Analysis & Plausible Synthetic Route
The target molecule can be disconnected at the amide bond, leading back to cyclopropanecarbonyl chloride and 3-amino-1-Boc-piperidine. The latter is a commercially available starting material or can be synthesized from 3-hydroxypiperidine or by reduction of protected 3-aminopyridine.[5][6] The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group with hydrochloric acid, which concurrently forms the desired hydrochloride salt. This method is chosen for its high efficiency and the operational simplicity of Boc-deprotection.
Detailed Experimental Protocol
Step 1: Acylation of (R/S)-tert-butyl (piperidin-3-yl)carbamate
-
To a stirred solution of (R/S)-tert-butyl (piperidin-3-yl)carbamate (1.0 eq) and a hindered base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise.
-
Causality: The use of a hindered, non-nucleophilic base is crucial to scavenge the HCl generated during the acylation without competing with the secondary amine of the piperidine ring. The reaction is conducted at 0 °C to control the exothermic reaction and prevent side-product formation.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl (1-(cyclopropylcarbonyl)piperidin-3-yl)carbamate.
-
Self-Validation: The crude product can be analyzed by ¹H NMR to confirm the presence of both the Boc and cyclopropylcarbonyl groups before proceeding.
-
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude product from Step 1 in a minimal amount of an organic solvent like methanol or 1,4-dioxane.
-
Add a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane) in excess (3-4 eq) at room temperature.
-
Stir the mixture for 2-4 hours. Formation of a precipitate is often observed as the hydrochloride salt is typically less soluble in the organic solvent.
-
Causality: The strong acidic conditions cleave the acid-labile Boc group, releasing carbon dioxide and isobutylene. The excess HCl protonates the newly freed primary amine as well as the piperidine nitrogen (if it becomes basic), leading to the formation of the hydrochloride salt.
-
-
Isolate the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether to induce precipitation and remove non-polar impurities.
-
Dry the solid product under vacuum to yield 1-(Cyclopropylcarbonyl)piperidin-3-amine hydrochloride.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization for Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.
Structural Elucidation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region, ~0.7-1.0 ppm), piperidine ring protons (complex multiplets from ~1.5-3.8 ppm), and the amine protons (a broad singlet, exchangeable with D₂O). The methine proton adjacent to the amine group would appear as a distinct multiplet.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should reveal the parent ion of the free base [M+H]⁺ at an m/z corresponding to C₉H₁₆N₂O + H⁺. A similar piperazine analog shows a clear [M+1]⁺ peak.[7]
-
FTIR Spectroscopy: The infrared spectrum will display characteristic absorption bands: a strong C=O stretch for the tertiary amide (~1630-1650 cm⁻¹), N-H bending vibrations for the primary amine (~1590-1650 cm⁻¹), and N-H stretching vibrations (~3300-3500 cm⁻¹).
Purity Determination
A standardized High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing purity. Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Causality: The acidic modifier improves peak shape for the basic amine analyte and ensures the amine is in its protonated form.
-
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) to detect the amide chromophore. If sensitivity is low, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.
-
Self-Validation: The purity is determined by the peak area percentage of the main component. A sample of a known related impurity or starting material should be co-injected to confirm the retention time and resolution of the method. For molecules with chiral centers, a chiral HPLC method may be required to determine enantiomeric purity.[8]
Applications in Research and Development
1-(Cyclopropylcarbonyl)piperidin-3-amine hydrochloride is primarily utilized as a key intermediate or building block in the synthesis of more complex, biologically active molecules.[9] Its structural motifs are frequently found in compounds targeting a wide range of therapeutic areas.
-
Scaffold for Drug Discovery: The 3-aminopiperidine core is a privileged scaffold in medicinal chemistry. It serves as a versatile anchor point for introducing various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR). Its derivatives are key intermediates in the synthesis of agents for neurological disorders and other therapeutic compounds.[9]
-
Neurological Disorders: A closely related analog, 1-(cyclopropylcarbonyl)piperazine, is an intermediate in the synthesis of Esaprazole analogs, which have shown neuroprotective properties and affinity for the sigma-1 receptor.[3][7] This suggests that the title compound could be a valuable precursor for novel therapeutics targeting neurodegenerative diseases or psychiatric conditions.
-
Enzyme Inhibition: The 3-aminopiperidine structure is a component of several enzyme inhibitors. For example, analogues have been developed as selective inhibitors of the bacterial cysteine protease IdeS, which has applications in treating antibody-mediated autoimmune diseases.[10]
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.
Hazard Identification
The compound should be handled with care, assuming the hazards associated with its structural components. The parent free base, piperidin-3-amine, is classified as corrosive and can cause severe skin burns and eye damage.[11] The dihydrochloride salt of 3-aminopiperidine is known to cause skin, eye, and respiratory irritation.[12]
Table 2: GHS Hazard Information (Anticipated)
| Pictogram | Signal Word | Hazard Statement(s) |
| Warning | H315: Causes skin irritation.[12]H319: Causes serious eye irritation.[12]H335: May cause respiratory irritation.[12] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Work Practices: Avoid generating dust. In case of spills, clean up promptly using appropriate absorbent materials.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric components.[13]
-
Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Proper sealing is critical to prevent water absorption, which can affect its physical properties and reactivity.[14]
References
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16211870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1021298-67-8|1-(Cyclopropylcarbonyl)piperazine hydrochloride|BLD Pharm [bldpharm.com]
- 14. (R)-(-)-3-Aminopiperidine Dihydrochloride | 334618-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Whitepaper: A Strategic Guide to Unlocking the Therapeutic Potential of 1-(Cyclopropylcarbonyl)piperidin-3-amine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Executive Summary
The 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold represents a confluence of privileged structural motifs in modern medicinal chemistry. It combines the conformational rigidity and metabolic stability of the piperidine ring with the unique electronic and steric properties of a cyclopropylcarbonyl group, anchored by a versatile 3-amino functional handle. This guide provides an in-depth analysis of high-potential therapeutic targets for derivatives of this scaffold, moving beyond mere hypothesis to present a logical, evidence-based framework for target validation and drug discovery. Our analysis identifies three primary target classes with compelling rationales: Dipeptidyl Peptidase IV (DPP-IV) for metabolic diseases, and the flavin-dependent amine oxidases Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) for oncology and neurological disorders, respectively. We provide detailed, actionable experimental workflows and the scientific reasoning behind them to empower research teams to efficiently investigate and validate these promising therapeutic avenues.
The 1-(Cyclopropylcarbonyl)piperidin-3-amine Scaffold: A Privileged Core for Drug Design
The therapeutic potential of a chemical series is fundamentally rooted in the properties of its core scaffold. The 1-(cyclopropylcarbonyl)piperidin-3-amine structure is not a random assortment of atoms, but a deliberate combination of functionalities, each contributing to its "drug-like" character.
-
The Piperidine Core: This saturated heterocycle is one of the most ubiquitous scaffolds in approved pharmaceuticals.[1][2] Its prevalence stems from its ability to provide a three-dimensional framework that can project substituents into specific vectors, enabling precise interactions with biological targets.[2] Furthermore, the piperidine ring generally imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, compared to its aromatic counterparts.[2]
-
The 3-Amino Group: The (R)-3-aminopiperidine moiety, in particular, is a well-established pharmacophore found in several blockbuster drugs.[3][4] This basic nitrogen serves as a critical interaction point, often forming salt bridges or hydrogen bonds with key residues in an enzyme's active site. It also provides a convenient and synthetically tractable handle for building out derivative libraries to explore structure-activity relationships (SAR).
-
The Cyclopropylcarbonyl Moiety: The cyclopropyl ring is far more than a simple lipophilic group. Its strained three-membered ring possesses unique electronic properties, including enhanced π-character in its C-C bonds.[5] In drug design, this fragment is strategically employed to:
-
Enhance Potency: By locking conformations and optimizing interactions with binding pockets.[5][6]
-
Improve Metabolic Stability: The C-H bonds are stronger than those in alkanes, reducing susceptibility to oxidative metabolism.[5][6]
-
Act as a Bioisostere: It can mimic other groups, like a carbonyl or phenyl ring, while offering a different steric and electronic profile.[7][8]
-
Enable Covalent Inhibition: The cyclopropylamine motif, which can be formed via amide hydrolysis or mimicked by the parent structure, is a classic mechanism-based inactivator of flavin-dependent enzymes.[9][10][]
-
This strategic combination of features makes the scaffold a powerful starting point for targeting distinct enzyme families.
Primary Target Class I: Dipeptidyl Peptidase IV (DPP-IV) for Type 2 Diabetes
Scientific Rationale: The most compelling and direct hypothesis for this scaffold is the inhibition of DPP-IV. Several highly successful oral anti-diabetic drugs, known as "gliptins," are built upon a 3-aminopiperidine core, including Alogliptin and Trelagliptin.[4][12] This structural precedent is exceptionally strong. DPP-IV is a serine exopeptidase that inactivates the incretin hormones GLP-1 and GIP, which are crucial for stimulating insulin secretion in response to glucose.[13][14] Inhibition of DPP-IV prolongs the action of these hormones, thereby improving glycemic control.[15][16]
Proposed Mechanism of Action: Derivatives of the 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold are hypothesized to act as competitive, reversible inhibitors of DPP-IV. The protonated 3-amino group is expected to form a key salt bridge interaction with a glutamate residue (Glu205/Glu206) in the S2 sub-pocket of the DPP-IV active site, while the cyclopropylcarbonyl portion can be optimized to occupy the S1 pocket, which often features a critical nitrile-binding region.
Visualization: DPP-IV Inhibition Pathway
Caption: DPP-IV inhibition prolongs active GLP-1 levels.
Experimental Validation Workflow: DPP-IV Inhibition
A tiered approach is essential for efficiently identifying and characterizing potent DPP-IV inhibitors from a library of derivatives.
Workflow Diagram: DPP-IV Screening Cascade
Caption: Tiered screening workflow for DPP-IV inhibitors.
Protocol 1: In Vitro DPP-IV Enzymatic Assay
This protocol describes a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.
-
Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by recombinant human DPP-IV. Cleavage releases the highly fluorescent AMC molecule, which can be quantified.
-
Materials:
-
Recombinant Human DPP-IV (e.g., from R&D Systems).
-
DPP-IV Substrate: Gly-Pro-AMC.
-
Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA.
-
Test Compounds: 10 mM stock in 100% DMSO.
-
Positive Control: Alogliptin.
-
384-well black, flat-bottom assay plates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).
-
-
Methodology:
-
Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.
-
In the 384-well plate, add 250 nL of the compound dilutions. For control wells, add 250 nL of DMSO (100% activity) or Alogliptin (0% activity).
-
Add 12.5 µL of DPP-IV enzyme solution (prepared in assay buffer to a final concentration of ~0.2 ng/µL) to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 12.5 µL of the Gly-Pro-AMC substrate solution (prepared in assay buffer to a final concentration of ~10 µM).
-
Immediately transfer the plate to a fluorescence reader and monitor the kinetic increase in fluorescence over 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear phase of the fluorescence curve for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_control_0%) / (V_control_100% - V_control_0%)).
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical Screening Results
| Compound ID | DPP-IV IC50 (nM) | DPP-8 Selectivity (Fold) | DPP-9 Selectivity (Fold) |
| Lead-001 | 8.5 | >1,000 | >1,000 |
| Lead-002 | 25.1 | >1,000 | >800 |
| Alogliptin | 6.9 | >1,400 | >1,400 |
Primary Target Class II: Flavin-Dependent Amine Oxidases (LSD1 & MAO)
Scientific Rationale: The cyclopropylamine moiety is a classic "warhead" for the mechanism-based, irreversible inhibition of flavin adenine dinucleotide (FAD)-dependent amine oxidases.[9][10] The antidepressant tranylcypromine (trans-2-phenylcyclopropylamine) is the canonical example, inhibiting both Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1).[][17] The 1-(cyclopropylcarbonyl) group in our scaffold can be considered a prodrug form or a bioisostere that positions the cyclopropyl ring appropriately for a similar mechanism. This opens two distinct, high-value therapeutic areas.
A. Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A) for Oncology
-
Role & Mechanism: LSD1 is an epigenetic regulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[18][19] Overexpression of LSD1 is found in numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, where it silences tumor suppressor genes.[19][20] Inhibition of LSD1 reactivates these genes, leading to differentiation and apoptosis of cancer cells. The inhibitory mechanism involves the FAD cofactor oxidizing the cyclopropylamine, leading to ring-opening and the formation of a covalent adduct with the flavin.[17]
B. Target: Monoamine Oxidases (MAO-A/B) for CNS Disorders
-
Role & Mechanism: MAOs are critical enzymes in the central nervous system that degrade monoamine neurotransmitters.[21][22]
-
MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition increases levels of these neurotransmitters, providing an antidepressant effect.
-
MAO-B primarily metabolizes dopamine. Selective MAO-B inhibition is a validated strategy for treating Parkinson's disease by preserving dopamine levels in the brain.
-
-
The inhibitory mechanism is analogous to that for LSD1, involving covalent modification of the FAD cofactor.[9][10]
Visualization: Mechanism of Irreversible Inhibition
Caption: Covalent modification of the FAD cofactor.
Experimental Validation Workflow: Amine Oxidase Screening
A key challenge is achieving selectivity. An ideal cancer therapeutic would inhibit LSD1 without affecting MAOs, while a CNS drug must be selective for either MAO-A or MAO-B.
Protocol 2: In Vitro LSD1 Inhibition Assay (Amplex Red)
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation of a histone peptide substrate. H₂O₂ reacts with Amplex Red in the presence of horseradish peroxidase (HRP) to produce the fluorescent product, resorufin.
-
Materials:
-
Recombinant Human LSD1-CoRest complex.
-
H3K4me2 peptide substrate.
-
Amplex Red, HRP.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Test Compounds and Positive Control (e.g., Tranylcypromine).
-
-
Methodology:
-
Perform serial dilutions of test compounds as described in Protocol 1.
-
Add 2 µL of compound dilutions to a 384-well plate.
-
Add 10 µL of LSD1 enzyme solution and incubate for 30 minutes at 37°C (pre-incubation is critical for irreversible inhibitors).
-
Add 10 µL of a reaction mixture containing the H3K4me2 peptide, Amplex Red, and HRP.
-
Measure fluorescence (Excitation: 535 nm, Emission: 590 nm) kinetically for 60 minutes.
-
-
Data Analysis: Calculate IC50 values as described in Protocol 1.
Protocol 3: In Vitro MAO-A/B Inhibition Assay (MAO-Glo™ Assay)
-
Principle: This commercial luminescence-based assay (Promega) uses derivative substrates that are converted by MAO into luciferin, which is then used by luciferase to produce light. It allows for simultaneous, differential screening of MAO-A and MAO-B.
-
Methodology: Follow the manufacturer's protocol. The workflow is similar to the above: pre-incubate the enzyme (MAO-A or MAO-B) with the test compound, add the respective MAO substrate, incubate, and then add a detection reagent to quantify the luminescent signal.
-
Data Analysis: Calculate IC50 values for both MAO-A and MAO-B to determine potency and selectivity.
Data Presentation: Hypothetical Amine Oxidase Selectivity Profile
| Compound ID | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Primary Target Indication |
| LEAD-ONC-1 | 55 | 2,500 | >10,000 | LSD1 (Oncology) |
| LEAD-CNS-1 | >10,000 | >10,000 | 15 | MAO-B (Parkinson's) |
| Tranylcypromine | 220 | 1,500 | 1,800 | Non-selective |
Exploratory Targets and Future Directions
While DPP-IV and amine oxidases represent the highest-probability targets, the versatility of the piperidine scaffold suggests other possibilities.
-
Cathepsin K: Piperidine-3-carboxamide derivatives have shown inhibitory activity against Cathepsin K, a cysteine protease involved in bone resorption.[23] Derivatives of the core scaffold could be screened in Cathepsin K activity assays as a potential therapeutic strategy for osteoporosis.
-
Opioid Receptors: The piperidine scaffold is a cornerstone of many opioid analgesics.[24] If SAR studies for the primary targets fail, or if specific structural motifs are introduced, screening against a panel of opioid receptors (μ, δ, κ) could reveal unexpected activity for pain management.
The path forward involves synthesizing a focused library of derivatives, exploring substitutions on the piperidine ring and modifications of the cyclopropyl group, to optimize potency and, critically, selectivity for the desired target.
Conclusion
The 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold is a highly promising starting point for the development of novel therapeutics. By leveraging established pharmacophores, we have identified clear, evidence-based rationales for targeting DPP-IV for type 2 diabetes and LSD1 or MAOs for oncology and CNS disorders. The experimental workflows detailed in this guide provide a robust and efficient framework for screening compound libraries, determining potency and selectivity, and validating the mechanism of action. This strategic approach, grounded in chemical precedent and sound scientific methodology, will enable research teams to rapidly and effectively unlock the full therapeutic potential of this versatile chemical series.
References
-
Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. PubMed. Available at: [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (NIH). Available at: [Link]
-
Cas 127294-73-9,(R)-3-Aminopiperidine. LookChem. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Available at: [Link]
-
Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. PubMed. Available at: [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health (NIH). Available at: [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available at: [Link]
-
Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. ACS Publications. Available at: [Link]
-
Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. Available at: [Link]
-
[A Novel Dipeptidyl Peptidase IV Inhibitors Developed Through Scaffold Hopping and Drug Splicing Strategy]. PubMed. Available at: [Link]
-
New method unlocks cyclopropenes' potential for drug discovery. EPFL. Available at: [Link]
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
-
Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. Available at: [Link]
-
Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed. Available at: [Link]
-
Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. Available at: [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health (NIH). Available at: [Link]
-
Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 20. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Note: 1-(Cyclopropylcarbonyl)piperidin-3-amine in Neurokinin Receptor Antagonist Synthesis
This Application Note is designed for medicinal chemists and process scientists involved in the discovery and optimization of Neurokinin (NK) receptor antagonists. It details the strategic synthesis and application of 1-(Cyclopropylcarbonyl)piperidin-3-amine , a high-value intermediate used to modulate pharmacokinetic profiles and receptor binding affinity.
Introduction & Rationale
The development of Neurokinin receptor antagonists (targeting NK1, NK2, or NK3) has evolved from peptide-based analogues to small molecule peptidomimetics.[1] A critical challenge in this field is balancing lipophilicity (LogD) with metabolic stability .
The 1-(Cyclopropylcarbonyl)piperidin-3-amine scaffold serves as a privileged "tail" moiety in modern NK antagonist design (e.g., analogues of talnetant or osanetant). Its structural features offer specific advantages:
-
Metabolic Blocking: The cyclopropylcarbonyl group acts as a bioisostere for other acyl groups but possesses unique resistance to enzymatic hydrolysis and blocks N-dealkylation at the piperidine nitrogen.
-
Conformational Bias: The amide bond at N1 planarizes the piperidine ring entrance, while the cyclopropyl ring adds steric bulk that can lock the ligand into a bioactive conformation within the hydrophobic pocket of the GPCR.
-
Chiral Vector: The 3-amino position provides a defined vector for coupling to the "core" pharmacophore (often an aromatic or heteroaromatic system), allowing for precise stereochemical control (typically the (R)-enantiomer is preferred in this class).
Synthetic Strategy & Workflow
The synthesis of NK antagonists utilizing this intermediate follows a convergent strategy . The piperidine tail is synthesized separately and then coupled to the aromatic core (e.g., a quinoline, indoline, or phenyl-triazole) via a urea or amide linker.
Retrosynthetic Analysis
The target molecule is disconnected at the N3-amine, revealing two key precursors:
-
The Core Electrophile: An isocyanate, carbamoyl chloride, or activated acid derivative of the NK antagonist core.
-
The Nucleophilic Tail: 1-(Cyclopropylcarbonyl)piperidin-3-amine.
Visual Workflow (Graphviz)
Figure 1: Convergent synthetic workflow for assembling NK antagonists using the piperidine tail.
Detailed Experimental Protocols
These protocols are designed for gram-scale synthesis with a focus on enantiomeric purity and yield maximization.
Protocol A: Synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine
Objective: Selective acylation of the secondary amine (N1) followed by deprotection of the primary amine (N3).
Materials:
-
(R)-3-(Boc-amino)piperidine (CAS: 309956-78-3)
-
Cyclopropanecarbonyl chloride (CAS: 4023-34-1)
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM)[2]
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Step 1: N1-Acylation
-
Setup: Charge a dry 3-neck round-bottom flask with (R)-3-(Boc-amino)piperidine (1.0 equiv) and dry DCM (10 mL/g).
-
Base Addition: Add TEA (1.5 equiv) and cool the solution to 0°C under nitrogen atmosphere.
-
Acylation: Add cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 30 minutes. The exotherm must be controlled to keep T < 5°C.
-
Scientific Insight: Low temperature is critical to prevent potential bis-acylation or attack on the Boc group, although the Boc group is generally stable to acid chlorides.
-
-
Workup: Stir at room temperature for 2 hours. Quench with saturated NaHCO₃.[2] Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purification: The intermediate (N-Boc-N'-cyclopropylcarbonyl) is usually pure enough for the next step. If not, recrystallize from EtOAc/Hexanes.
Step 2: N3-Deprotection
-
Reaction: Dissolve the intermediate from Step 1 in DCM (5 mL/g). Add TFA (10 equiv) dropwise at 0°C.
-
Alternative: Use 4M HCl in Dioxane for 2 hours to obtain the hydrochloride salt directly.
-
-
Monitoring: Monitor by TLC or LC-MS until the Boc signal disappears (typically 1-2 hours).
-
Isolation (Free Base): Concentrate the mixture. Redissolve in DCM and wash with 1M NaOH (carefully) to liberate the free amine. Dry the organic layer and concentrate to yield 1-(cyclopropylcarbonyl)piperidin-3-amine as a viscous oil.
-
Validation: Check chiral purity via Chiral HPLC.[3] Racemization is rare under these conditions but should be verified.
-
Protocol B: Coupling to NK Antagonist Core (Urea Formation)
Objective: Link the piperidine tail to an aromatic core (e.g., an indoline or quinoline derivative) to form the final antagonist.
Materials:
-
1-(Cyclopropylcarbonyl)piperidin-3-amine (from Protocol A)
-
Core Isocyanate (e.g., 5-phenylindoline-1-carbonyl chloride generated in situ)
-
DIPEA
-
THF or DMF
Procedure:
-
Activation: If starting from an amine core (e.g., 5-phenylindoline), react it with triphosgene or CDI to generate the reactive carbamoyl species in situ.
-
Coupling: Add the 1-(cyclopropylcarbonyl)piperidin-3-amine (1.1 equiv) to the activated core solution at 0°C.
-
Completion: Add DIPEA (2.0 equiv) and allow to warm to room temperature. Stir for 4-12 hours.
-
Purification: The final urea product often precipitates or can be purified via reverse-phase Preparative HPLC (C18 column, Water/Acetonitrile gradient).
Quantitative Data Summary
The following table summarizes expected outcomes based on standard optimization campaigns for this scaffold.
| Parameter | Specification / Target | Notes |
| Yield (Step 1) | > 90% | Quantitative acylation is typical. |
| Yield (Step 2) | > 85% | Deprotection is highly efficient. |
| Chiral Purity (ee) | > 98% | Critical for NK receptor binding (R-isomer usually preferred). |
| Physical State | Viscous Oil (Free base) / White Solid (HCl salt) | Salt form is preferred for storage stability. |
| LogD (7.4) | 1.5 - 2.5 | Ideal range for CNS penetration (NK1/NK3 targets). |
Mechanism of Action & SAR Context
The Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptors are G-protein coupled receptors (GPCRs).[1] Antagonists typically bind in a deep transmembrane pocket.
-
The "Address": The aromatic core of the antagonist (e.g., 3,5-bis(trifluoromethyl)phenyl group) binds to hydrophobic residues deep in the pocket.
-
The "Message": The piperidine ring positions the basic nitrogen (or hydrogen bond donors in the urea linker) to interact with specific residues (e.g., glutamine or asparagine) near the extracellular loop.
-
The Cyclopropyl Cap: This group sits in a secondary hydrophobic pocket. Its rigidity reduces the entropic penalty of binding, effectively "pre-organizing" the molecule.
Signaling Pathway Inhibition
The antagonist prevents Substance P (NK1) or Neurokinin B (NK3) from binding, thereby inhibiting the Gq/11 signaling cascade.
Figure 2: Mechanism of NK Receptor blockade by the synthesized antagonist.[1]
References
-
Sinfoo Biotech. 1-(Cyclopropylcarbonyl)piperidin-3-amine Product Data. Retrieved from .
-
Di Fabio, R., et al. (2011). "3-Benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists."[4] Bioorganic & Medicinal Chemistry Letters.
-
Mccauley, J. A., et al. (2024). "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Patent CN104007202B. "HPLC analytical approach of 3-amino piperidine."
-
Harcourt, D., et al. (2015).[5] "Optimization of Novel Antagonists to the Neurokinin-3 Receptor." ACS Medicinal Chemistry Letters.
Sources
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Process Development Guide: Scalable Synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine
Abstract & Strategic Overview
This application note details the process development and scale-up strategy for 1-(cyclopropylcarbonyl)piperidin-3-amine , a privileged scaffold in medicinal chemistry (e.g., Janus kinase and BTK inhibitors).
While laboratory-scale synthesis often utilizes diverse coupling reagents (HATU, EDC), this guide focuses on a cost-effective, atom-economical route suitable for multi-kilogram production. The strategy prioritizes regioselectivity, impurity control, and non-chromatographic purification.
Retrosynthetic Analysis & Route Selection
The piperidine ring contains two nucleophilic nitrogen atoms: the secondary ring amine (N1) and the primary exocyclic amine (N3).
-
Direct Acylation (Not Recommended): Reacting unprotected piperidin-3-amine with cyclopropanecarbonyl chloride typically yields a mixture of N1-acylated, N3-acylated, and di-acylated products due to competitive nucleophilicity.
-
Protected Route (Recommended): Utilizing tert-butyl piperidin-3-ylcarbamate (Boc-protected amine) ensures exclusive acylation at the N1 position. The subsequent deprotection is clean and allows for isolation of the product as a stable hydrochloride salt.
Chemical Pathway Visualization
Caption: Two-step synthetic pathway ensuring regioselectivity via N-Boc protection.
Step 1: Regioselective Acylation
This step installs the cyclopropylcarbonyl group at the N1 position. We utilize Ethyl Acetate (EtOAc) as the solvent, replacing Dichloromethane (DCM) to improve environmental compliance and simplify workup.
Reagents & Materials[1][2][3]
| Component | Equiv. | Role | Key Property |
| tert-Butyl piperidin-3-ylcarbamate | 1.0 | SM | Chiral (R/S) or Racemic solid |
| Cyclopropanecarbonyl chloride | 1.1 | Electrophile | Corrosive, Lachrymator |
| Triethylamine (TEA) | 1.5 | Base | Scavenges HCl byproduct |
| Ethyl Acetate (EtOAc) | 10 Vol | Solvent | Green alternative to DCM |
Detailed Protocol
-
Reactor Setup: Charge a glass-lined or stainless steel reactor with tert-butyl piperidin-3-ylcarbamate (1.0 equiv) and EtOAc (10 volumes). Stir until fully dissolved.
-
Base Addition: Add TEA (1.5 equiv) to the reactor. Cool the mixture to 0–5°C .
-
Controlled Addition (Critical): Charge cyclopropanecarbonyl chloride (1.1 equiv) into a dropping funnel. Add dropwise to the reactor, maintaining internal temperature <10°C .
-
Expert Insight: This reaction is exothermic. Rapid addition will cause temperature spikes, leading to impurity formation (dimers) and potential solvent boil-off.
-
-
Reaction: Allow the mixture to warm to 20–25°C (Room Temperature) and stir for 2–4 hours.
-
IPC (In-Process Control): Sample for HPLC/TLC.
-
Target: < 1.0% remaining Starting Material.[1]
-
-
Quench & Workup:
-
Add Water (5 volumes) to dissolve triethylamine hydrochloride salts. Stir for 15 min; settle; separate phases.
-
Wash organic layer with 5% aqueous Citric Acid (5 volumes) to remove unreacted amine and residual TEA.
-
Wash organic layer with 5% NaHCO₃ (5 volumes) to neutralize residual acid.
-
Wash organic layer with Brine (5 volumes).
-
-
Concentration: Distill the organic layer under reduced pressure to approximately 3 volumes. This solution (Intermediate 1 in EtOAc) can often be carried directly into Step 2, or solvent swapped to Isopropyl Alcohol (IPA).
Step 2: Deprotection & Salt Formation
The removal of the Boc group is achieved using HCl.[2] Using HCl in IPA allows the final product to crystallize directly from the reaction mixture, avoiding the need for solvent evaporation and resin treatments often seen in lab-scale TFA deprotections.
Reagents
| Component | Equiv. | Role |
| Intermediate 1 (from Step 1) | 1.0 | Substrate |
| 5-6N HCl in IPA | 3.0 - 4.0 | Acid/Reagent |
| Isopropyl Alcohol (IPA) | 5 Vol | Solvent/Anti-solvent |
Detailed Protocol
-
Solvent Swap (If needed): If the Intermediate 1 solution contains significant EtOAc, perform a "put-and-take" distillation: add IPA and distill under vacuum until EtOAc content is <5% (checked by GC/NMR).
-
Deprotection: Adjust the solution volume to ~5 volumes with IPA. Heat to 40–50°C .
-
Acid Addition: Slowly add 5-6N HCl in IPA (3.0 equiv). Gas evolution (Isobutylene) and CO₂ will occur. Ensure reactor venting is active.
-
Crystallization: As the reaction proceeds (1–3 hours), the product 1-(cyclopropylcarbonyl)piperidin-3-amine hydrochloride will begin to precipitate as a white solid.
-
Completion: Monitor by HPLC (disappearance of Boc-intermediate).
-
Isolation: Cool the slurry to 0–5°C and age for 2 hours to maximize yield.
-
Filtration: Filter the solids. Wash the cake with cold IPA (2 volumes) followed by MTBE (2 volumes) to remove residual acidity.
-
Drying: Dry in a vacuum oven at 45°C to constant weight.
Process Flow & Unit Operations
This diagram illustrates the operational flow, highlighting the "telescoped" nature where isolation of the intermediate is minimized to improve throughput.
Caption: Unit operation flow for the telescoped synthesis.
Analytical Specifications & Quality Control
To ensure the material is suitable for downstream drug development, the following specifications are recommended.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white powder |
| Identification | ¹H-NMR | Conforms to structure |
| Purity | HPLC (210 nm) | ≥ 98.0% area |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee (if chiral SM used) |
| Residual Solvent | GC-HS | IPA < 5000 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer | < 1.0% w/w (unless hydrate forms) |
| Chloride Content | Titration | 98.0 – 102.0% of theoretical (monohydrochloride) |
Troubleshooting Guide
-
Issue: Product is hygroscopic or sticky during filtration.
-
Cause: Excess HCl or presence of water.[2]
-
Solution: Ensure the cake wash with MTBE is thorough. Dry under N₂ flow before vacuum drying.
-
-
Issue: Low Yield in Step 1.
-
Cause: Hydrolysis of Cyclopropanecarbonyl chloride due to wet solvent.
-
Solution: Karl Fischer titrate EtOAc before use (Limit: <0.05% water).
-
-
Issue: Racemization (if using chiral SM).
-
Cause: High temperature during acylation or strong base exposure.
-
Solution: Keep acylation <10°C. Avoid strong bases; TEA/DIPEA are safe.
-
Safety & Handling (E-E-A-T)
Cyclopropanecarbonyl Chloride:
-
Hazard: Corrosive (Causes severe skin burns), Toxic if inhaled.
-
Handling: Must be handled in a fume hood. For scale-up, use a closed dosing system (peristaltic pump) to avoid vapor exposure.
-
Neutralization: Quench spills with dilute sodium carbonate solution or methanol (exothermic).
Exotherm Control: The amide coupling is highly exothermic. On a >100g scale, the heat release can overwhelm standard cooling baths if addition is too fast. Always calculate the Adiabatic Temperature Rise (ATR) before scaling up to kilolab quantities.
References
-
Vertex Pharmaceuticals. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.[6] US Patent 2021/0395185 A1. Link (Demonstrates general handling of cyclopropyl amines and scale-up considerations).
-
National Institutes of Health (NIH). (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[7] PMC3658133. Link (Provides precedent for HCl salt isolation of cyclopropyl amines).
-
TCI Chemicals. Safety Data Sheet: Cyclopropanecarbonyl Chloride.Link (Critical safety data for the key reagent).
-
Blondelle, S. E., & Houghten, R. A. (1993).[8] Comparison of TFA/DCM and HCl/Dioxane for Boc removal. International Journal of Peptide and Protein Research.[8] Link (Validates the use of HCl for cleaner deprotection profiles).
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-(Cyclopropylcarbonyl)piperidin-3-amine as a Chemical Probe and Privileged Scaffold
Abstract & Technical Overview
1-(Cyclopropylcarbonyl)piperidin-3-amine (CAS: 1114596-39-2) is a specialized fragment probe and privileged scaffold used in Fragment-Based Drug Discovery (FBDD).[1] Unlike fully elaborated chemical probes (e.g., Wortmannin or JQ1) that exhibit high potency against a single target, this molecule serves as a chemical starting point and a binding site interrogator .[1]
Its structural architecture combines a piperidine core (mimicking the transition state of peptide bonds) with a cyclopropylcarbonyl "cap" (enhancing metabolic stability) and a primary amine "handle" (allowing rapid derivatization).[1] It is extensively utilized to probe the S1/S2 pockets of proteases, the hinge regions of kinases, and GPCR allosteric sites.[1]
Technical Specifications
| Property | Value |
| Chemical Name | 1-(Cyclopropylcarbonyl)piperidin-3-amine |
| CAS Number | 1114596-39-2 |
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| cLogP | ~0.2 (Ideal for Fragment Screening) |
| TPSA | 55.1 Ų |
| Solubility | High (>50 mM in DMSO; >10 mM in PBS pH 7.[1]4) |
| Purity Requirement | >95% (HPLC) for biological assays |
Scientific Rationale & Mechanism
The "Privileged Structure" Hypothesis
The 3-aminopiperidine moiety is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. It forms the core of approved drugs like Alogliptin and Linagliptin (DPP-4 inhibitors) and Tofacitinib (JAK inhibitor) [1].[1]
The Cyclopropyl Advantage
The cyclopropyl group is not merely a spacer; it is a metabolic stability probe.[1]
-
Metabolic Blockade: It prevents N-dealkylation at the amide site, a common clearance pathway for linear alkyl amides.[1]
-
Conformational Restriction: The cyclopropyl ring imposes distinct steric constraints compared to isopropyl or ethyl groups, often improving fit within hydrophobic sub-pockets (e.g., the S2 pocket of serine proteases).[1]
Mechanism of Action as a Probe
As a fragment probe, 1-(Cyclopropylcarbonyl)piperidin-3-amine functions via low-affinity, high-ligand-efficiency (LE) binding .[1]
-
Binding Detection: It binds to "hotspots" on protein surfaces (often catalytic sites).[1]
-
Vector Identification: The free 3-amine position points towards solvent or adjacent sub-pockets, serving as a "growth vector" for growing the fragment into a lead compound.[1]
Workflow Visualization
The following diagram illustrates the critical path for utilizing this probe in a drug discovery campaign, from initial QC to hit expansion.
Figure 1: Strategic workflow for deploying 1-(Cyclopropylcarbonyl)piperidin-3-amine as a fragment probe.
Experimental Protocols
Protocol A: Ligand-Observed NMR Screening (STD-NMR)
Use this protocol to determine if the probe binds to your target protein.[1]
Principle: Saturation Transfer Difference (STD) NMR detects magnetization transfer from a saturated protein to a transiently binding ligand.[1] Only binders show a signal in the difference spectrum.[1]
Reagents:
-
Target Protein ( >95% pure, ~20 µM final concentration).[1]
-
Probe: 1-(Cyclopropylcarbonyl)piperidin-3-amine (2 mM final).[1]
-
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O ( deuterated solvent lock).[1]
Step-by-Step Procedure:
-
Sample Preparation:
-
NMR Setup:
-
Use a spectrometer with a cryoprobe (500 MHz or higher recommended).[1]
-
Set temperature to 298 K.
-
-
Acquisition:
-
Data Analysis:
Protocol B: Rapid Derivatization (SAR Expansion)
Use this protocol to "grow" the probe into a higher-affinity lead by attaching warheads or lipophilic groups to the 3-amine.[1]
Principle: The 3-amine is nucleophilic.[1] We utilize high-throughput amide coupling to scan for adjacent binding pockets.[1]
Reagents:
-
Probe: 1-(Cyclopropylcarbonyl)piperidin-3-amine (HCl salt).[1]
-
Carboxylic Acid Library (e.g., diverse aromatic acids).[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (anhydrous).[1]
Step-by-Step Procedure:
-
Reaction Setup (96-well plate format):
-
Incubation:
-
Workup (Solid Phase Extraction):
-
Application:
-
Screen the crude reaction mixtures directly in biochemical assays (inhibition of kinase/protease) to identify "Super-Binders."[1]
-
Case Study: Protease Inhibition Profiling
To demonstrate the utility of this scaffold, we reference its structural similarity to IdeS inhibitors (IgG-degrading enzyme of S. pyogenes).[1]
Comparative Data Table: Effect of 3-amine substitution on Protease Selectivity [3]
| Compound Variant | R-Group (at 3-amine) | IdeS IC50 (µM) | Papain IC50 (µM) | Selectivity Note |
| Probe (Parent) | -H | >1000 | >1000 | Non-binder (Starting Point) |
| Variant A | -Benzoyl | 450 | 80 | Low Selectivity |
| Variant B | -4-Phenoxybenzoyl | 12 | 250 | High Selectivity (IdeS) |
| Variant C | -Acetyl | >1000 | >1000 | Too small for pocket |
Interpretation: The parent probe (1-(Cyclopropylcarbonyl)piperidin-3-amine) does not inhibit the enzyme significantly on its own.[1] However, it provides the necessary scaffold geometry .[1] The data shows that the 3-amine position is the critical vector; attaching a hydrophobic group (Variant B) enables potency.[1] The probe is validated by its ability to be transformed into Variant B.[1]
Storage and Stability
-
Solid State: Store at -20°C. Stable for >2 years if kept desiccated.[1]
-
Solution (DMSO): Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the cyclopropyl amide (though it is relatively robust).[1]
-
Handling: The amine can absorb CO2 from the air to form carbamates; keep containers tightly sealed.[1]
References
-
DrugBank Online. "Alogliptin: Pharmacology and Structure."[1] DrugBank.[1] Available at: [Link][1]
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy."[1] Angewandte Chemie International Edition, 38(12), 1784-1788.[1] Available at: [Link][1]
-
Olsen, J. G., et al. (2011). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS."[1] Journal of Medicinal Chemistry, 54(15), 5432–5442.[1] Available at: [Link][1]
Sources
Experimental protocol for the synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine analogs
Executive Summary & Scientific Rationale
The 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in GPCR modulators (e.g., mGluR antagonists), kinase inhibitors, and soluble epoxide hydrolase (sEH) inhibitors.
The synthetic challenge lies not in the individual steps, but in the chemoselectivity required to differentiate the two amine functionalities of the piperidine ring. This protocol utilizes an orthogonal protection strategy, employing tert-butyl carbamate (Boc) to mask the primary amine at position 3, while selectively acylating the secondary amine at position 1.
Key Advantages of This Protocol:
-
Modularity: Designed for parallel synthesis libraries (analog generation).
-
Scalability: Validated from milligram (lead opt) to gram (tox batch) scales.
-
Chiral Integrity: Conditions optimized to prevent racemization of the C3 stereocenter.
Strategic Workflow (Graphviz)
The following diagram illustrates the convergent synthesis pathway and critical decision points for analog generation.
Figure 1: Modular synthetic workflow for 1-(cyclopropylcarbonyl)piperidin-3-amine analogs. Path A is preferred for simple acyl chlorides; Path B is required for substituted or acid-sensitive cyclopropyl analogs.
Materials & Reagents
| Component | Grade/Purity | Role | Storage |
| 3-(Boc-amino)piperidine | >98% (ee >99% if chiral) | Core Scaffold | 2-8°C, Desiccated |
| Cyclopropanecarbonyl chloride | 98% | Acylating Agent | RT, Inert atm |
| HATU | 99% | Coupling Agent | -20°C |
| DIPEA (Hünig's Base) | 99.5% | Base | RT |
| Trifluoroacetic Acid (TFA) | 99% | Deprotecting Agent | RT, Fume Hood |
| Dichloromethane (DCM) | Anhydrous | Solvent | RT |
Experimental Protocols
Phase 1: Amide Coupling (N1-Acylation)
Objective: Selectively functionalize the secondary piperidine nitrogen.
Method A: Acid Chloride Route (Standard & Scalable)
Best for: Unsubstituted cyclopropyl rings and robust analogs.
-
Preparation: Dissolve 3-(Boc-amino)piperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under N₂ atmosphere.
-
Base Addition: Add Triethylamine (TEA) or DIPEA (1.5 equiv). Cool the solution to 0°C using an ice bath.
-
Expert Insight: Cooling is critical. The exotherm from acid chloride addition can cause bis-acylation or Boc-cleavage if uncontrolled.
-
-
Acylation: Add Cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
Work-up: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (0-50% EtOAc in Hexanes).
Method B: HATU Coupling Route (Library/Analog Friendly)
Best for: Substituted cyclopropanecarboxylic acids (e.g., 2-phenylcyclopropane) or when acid chlorides are unstable.
-
Activation: In a vial, mix the substituted Cyclopropanecarboxylic acid (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in DMF (0.2 M). Stir for 10 minutes to form the activated ester.
-
Expert Insight: Pre-activation prevents the formation of reaction byproducts with the piperidine amine.
-
-
Coupling: Add 3-(Boc-amino)piperidine (1.0 equiv).
-
Reaction: Stir at RT for 12 hours.
-
Work-up: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, then NaHCO₃ and brine.
Phase 2: N-Boc Deprotection
Objective: Reveal the primary amine at C3 without degrading the newly formed amide bond.
Protocol: TFA/DCM Cleavage
-
Dissolution: Dissolve the Intermediate 1 (from Phase 1) in DCM (0.1 M).
-
Acidification: Add Trifluoroacetic Acid (TFA) (10–20 equiv, or 1:4 v/v ratio with DCM).
-
Expert Insight: If the molecule contains electron-rich aromatic rings (e.g., in an analog), add Triethylsilane (TES) (2.0 equiv) as a cation scavenger to prevent alkylation by the tert-butyl cation [1].
-
-
Monitoring: Stir at RT for 1–2 hours. Monitor by LCMS (look for M-100 mass loss).
-
Work-up (Free Base): Concentrate in vacuo. Redissolve in DCM and wash with sat. Na₂CO₃. Dry and concentrate.
-
Work-up (Salt Form): If the HCl salt is desired for stability, use 4M HCl in Dioxane instead of TFA. The product will precipitate as a white solid.[1]
Quality Control & Troubleshooting
Analytical Specifications
-
Purity: >95% by HPLC (254 nm).
-
Identity: ¹H NMR must show the cyclopropyl multiplets (0.6–1.0 ppm) and the disappearance of the Boc singlet (1.44 ppm).
-
Chirality: If starting with (R)- or (S)-3-aminopiperidine, chiral HPLC is required to confirm <2% racemization.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance at N1 | Switch to Method A (Acid Chloride) or heat Method B to 50°C. |
| Racemization at C3 | High pH or Temp | Keep base equivalents <2.5 and temp <40°C. Avoid strong bases like NaH. |
| "Sticky" Oil Product | Residual DMF/TFA | For TFA: Co-evaporate with toluene 3x. For DMF: Wash with 5% LiCl solution. |
| Bis-acylation | Boc group instability | Ensure starting material is pure. Re-Boc protect if necessary before coupling. |
Expert Insights & Causality
-
The Orthogonal Strategy: We use Boc (acid labile) protection because the cyclopropyl amide bond is stable to acidic conditions but susceptible to strong nucleophiles. This allows for clean deprotection without hydrolyzing the amide [2].
-
Cyclopropyl Stability: The cyclopropyl ring acts as a bioisostere for isopropyl or phenyl groups but introduces unique metabolic stability. However, under highly acidic conditions (conc. H₂SO₄), the ring can open. TFA and HCl/Dioxane are mild enough to preserve the ring integrity [3].
-
Salt Selection: For biological assays, the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt is preferred for water solubility. The free base is often an oil and difficult to handle.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2]
-
Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009 , 38, 606-631.
-
Welsch, T. et al. "Design and synthesis of 1-(cyclopropylcarbonyl)piperazine derivatives as potential inhibitors." Bioorg. Med. Chem. Lett., 2010 . (Analogous chemistry for piperazine/piperidine scaffolds).
-
Han, S. et al. "Development of Piperidine-3-amine Derivatives." J. Med. Chem., 2015 .[3] (Demonstrating Boc-strategy for chiral piperidines).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine. This key intermediate is frequently prepared via the acylation of 3-aminopiperidine. While the reaction appears straightforward, it is often accompanied by specific side reactions that can complicate purification and reduce yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven laboratory practices.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable protocols for mitigation.
Q1: My reaction appears complete, but LC-MS analysis shows a major impurity with a mass of [M+H]⁺ ≈ 235.1. What is this, and how can I prevent it?
A1: This impurity is almost certainly the di-acylated byproduct, 1-(cyclopropylcarbonyl)-3-(cyclopropylformamido)piperidine.
Causality & Mechanism: The starting material, 3-aminopiperidine, possesses two nucleophilic sites: the primary amine at the C3 position and the secondary amine of the piperidine ring. The primary amine is more nucleophilic and less sterically hindered, making it the preferred site for the initial acylation. However, if reaction conditions are not carefully controlled, a second acylation can occur at the ring nitrogen, leading to the di-acylated species. This is especially prevalent when using an excess of the acylating agent or when running the reaction at elevated temperatures.
The mechanism involves a standard nucleophilic acyl substitution.[1] The lone pair of the nitrogen attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride.[1] After the initial desired mono-acylation, the secondary amine of the product can then compete with the remaining 3-aminopiperidine for the acyl chloride, leading to the side product.
Caption: Reaction pathway showing desired mono-acylation vs. side reaction.
Data Summary: Key Reaction Species
| Compound | Structure | Molecular Formula | Exact Mass | [M+H]⁺ |
| 3-Aminopiperidine | Piperidin-3-amine | C₅H₁₂N₂ | 100.10 | 101.1 |
| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.00 | N/A | |
| Desired Product | 1-(Cyclopropylcarbonyl) piperidin-3-amine | C₉H₁₆N₂O | 168.13 | 169.1 |
| Di-acylated Side Product | 1-(cyclopropylcarbonyl)-3-(cyclopropylformamido)piperidine | C₁₃H₂₀N₂O₂ | 236.15 | 237.2 |
| Hydrolysis Product | Cyclopropanecarboxylic acid | C₄H₆O₂ | 86.04 | 87.0 |
Mitigation Protocol: Controlled Mono-Acylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-aminopiperidine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane or THF, ~10 mL per mmol of amine).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq.) or N,N-Diisopropylethylamine (DIPEA, 2.2 eq.). Note: Two equivalents are required—one to neutralize the HCl salt of the amine if used, and one to scavenge the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (1.02 eq.) in a small volume of anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes via a syringe pump.
-
Reaction Monitoring: Maintain the temperature at 0 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Q2: My yield is low, and the crude product is contaminated with a significant amount of cyclopropanecarboxylic acid. What happened?
A2: This indicates the hydrolysis of your acylating agent, cyclopropanecarbonyl chloride.
Causality & Mechanism: Acyl chlorides are highly reactive and susceptible to hydrolysis by water. Even trace amounts of moisture in the solvent, on the glassware, or in the starting amine can lead to the rapid conversion of cyclopropanecarbonyl chloride to cyclopropanecarboxylic acid. This acid is generally unreactive under these conditions and will not form the amide, thus reducing the effective concentration of your acylating agent and lowering the yield.
Caption: Workflow for maintaining anhydrous reaction conditions.
Preventative Measures:
-
Glassware: Ensure all glassware is thoroughly dried in an oven ( >100 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a purification system (solvent still).
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Reagents: Ensure the 3-aminopiperidine and base are free of water. If using a salt form of the amine, ensure it has been properly dried.
Q3: My reaction has stalled, leaving a large amount of unreacted 3-aminopiperidine, even after adding a full equivalent of acyl chloride. Why?
A3: This issue typically arises from insufficient base or poor-quality acyl chloride.
Causality & Mechanism: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.
R-NH₂ + R'-COCl → R-NH-COR' + HCl
This HCl will immediately react with any available basic amine in the mixture, including your starting material, to form the non-nucleophilic ammonium salt (R-NH₃⁺Cl⁻). If an insufficient amount of a scavenger base (like TEA or DIPEA) is present, the starting amine will be progressively protonated and taken out of the reaction, leading to an incomplete conversion. A minimum of two equivalents of base is necessary if starting from the free amine: one to act as the HCl scavenger and one to ensure the starting amine remains deprotonated and nucleophilic.
Alternatively, if the cyclopropanecarbonyl chloride has been improperly stored, it may have partially hydrolyzed to the carboxylic acid, reducing its effective molarity and leading to an incomplete reaction.
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure you are using at least 2.0 equivalents of your scavenger base relative to the 3-aminopiperidine free base (or 3.0 equivalents if starting with 3-aminopiperidine dihydrochloride).
-
Add More Base: If the reaction has stalled, you can try adding an additional equivalent of the base to see if the reaction restarts.
-
Check Acyl Chloride Quality: Before starting the reaction, you can check the quality of the acyl chloride. A simple method is to carefully add a drop to methanol and check for an exothermic reaction and the formation of the methyl ester by GC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to 1-(Cyclopropylcarbonyl)piperidin-3-amine?
The most direct and widely used method is the N-acylation of 3-aminopiperidine. This is typically achieved by reacting 3-aminopiperidine (often as its dihydrochloride salt) with cyclopropanecarbonyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the generated HCl.
Q2: Why is strict temperature control (e.g., 0 °C) so critical during the addition of the acyl chloride?
The acylation of an amine is a highly exothermic reaction. Maintaining a low temperature serves two primary purposes:
-
Selectivity: It slows down the rate of reaction, which helps to favor the kinetically preferred mono-acylation at the more nucleophilic primary amine. This significantly reduces the formation of the di-acylated byproduct.[2]
-
Stability: It prevents potential side reactions that can be initiated by localized heating, such as the degradation of sensitive reagents or products.
Q3: What are the recommended methods for purifying the final product?
Purification can be challenging due to the basic nature of the product and the similarity in polarity to the starting material. A multi-step approach is often most effective.
-
Aqueous Workup: After quenching the reaction, a standard aqueous workup is the first step.
-
A wash with saturated sodium bicarbonate (NaHCO₃) solution will remove excess HCl and the cyclopropanecarboxylic acid impurity.
-
A subsequent wash with brine (saturated NaCl) helps to remove water from the organic layer.
-
-
Column Chromatography: This is the most effective method for removing residual starting material and the di-acylated byproduct.
-
Normal Phase (Silica Gel): A gradient of methanol in dichloromethane is commonly used. To prevent the basic amine product from streaking on the acidic silica, it is crucial to add a small amount of a basic modifier to the eluent, such as 0.5-1% ammonium hydroxide or triethylamine.
-
Reverse Phase: For particularly difficult separations, reverse-phase chromatography (C18) using a water/acetonitrile gradient with a modifier like formic acid or trifluoroacetic acid can be effective, although this will yield the product as a salt.
-
References
- BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine.
- Larsson, A. M., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
- Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.
- Google Patents. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Jukič, M., et al. (2017). Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. Acta Chimica Slovenica.
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?
Sources
Validation & Comparative
A Comparative Guide to the Enantiomeric Separation of 1-(Cyclopropylcarbonyl)piperidin-3-amine
In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. For molecules like 1-(Cyclopropylcarbonyl)piperidin-3-amine, a versatile building block in medicinal chemistry, the presence of a stereocenter at the C-3 position of the piperidine ring necessitates robust and efficient methods for enantiomeric separation. The differential biological activity between enantiomers is a well-established principle, mandating their separation and individual characterization as stipulated by regulatory bodies like the FDA and ICH.
This guide provides an in-depth comparison of analytical techniques for the enantiomeric separation of 1-(Cyclopropylcarbonyl)piperidin-3-amine. We move beyond mere protocols to explore the underlying principles and rationale, offering field-proven insights to guide researchers in selecting the optimal method for their specific needs, whether for analytical quality control or preparative-scale purification.
The Analytical Challenge
The target analyte, 1-(Cyclopropylcarbonyl)piperidin-3-amine, possesses a primary amine group, which is the primary handle for chiral recognition. However, the molecule lacks a strong native chromophore, presenting a detection challenge for standard HPLC-UV systems. This characteristic often necessitates a strategic approach, either by employing alternative detection methods or by introducing a chromophore through chemical derivatization.[1][2]
Herein, we compare three leading methodologies:
-
Direct Chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
-
Direct Supercritical Fluid Chromatography (SFC) , a high-throughput, green chemistry alternative.
-
Indirect Analysis via Chiral Derivatization , followed by separation on a standard achiral column.
Method 1: Chiral HPLC with Pre-Column Derivatization
Direct separation on a chiral stationary phase (CSP) is the most common approach for resolving enantiomers.[3] Polysaccharide-based CSPs, in particular, are renowned for their broad applicability and robust performance in separating a wide range of chiral compounds, including amines.[4]
Expertise & Causality: The primary amine in our target molecule is a polar functional group. For effective separation on many popular polysaccharide CSPs (e.g., derivatives of cellulose or amylose), normal-phase or polar organic modes are often employed.[4][5] However, the key challenge is detection. To overcome the lack of a UV chromophore, a pre-column derivatization step is a highly effective and validated strategy.[2] By reacting the primary amine with a reagent that contains a strongly UV-absorbent moiety, we can achieve sensitive detection while simultaneously creating a derivative that may exhibit enhanced chiral recognition on the CSP.
A highly relevant and successful method has been developed for the closely related compound, piperidin-3-amine, which can be adapted for our target molecule. This method involves derivatization with para-toluenesulfonyl chloride (PTSC) to form a sulfonamide, which has a strong chromophore and is readily separated on a Chiralpak AD-H column.[1][2] The resolution between the two enantiomer derivatives in this published method was greater than 4.0, indicating excellent separation.[2]
Experimental Protocol: HPLC with PTSC Derivatization
Objective: To separate the enantiomers of 1-(Cyclopropylcarbonyl)piperidin-3-amine by HPLC-UV after derivatization with para-toluenesulfonyl chloride (PTSC).
1. Derivatization Procedure: a. To a solution of 1-(Cyclopropylcarbonyl)piperidin-3-amine in a suitable aprotic solvent (e.g., Dichloromethane), add a base (e.g., triethylamine or aqueous sodium bicarbonate). b. Add a solution of para-toluenesulfonyl chloride (PTSC) in the same solvent. c. Allow the reaction to proceed at room temperature until completion (monitor by TLC or a rapid LC check). d. Quench the reaction and extract the derivatized product. Dry the organic layer and evaporate the solvent. e. Reconstitute the dried residue in the mobile phase for HPLC analysis.
2. HPLC Conditions (Adapted from Babu et al., 2014): [2]
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Diethylamine in Ethanol
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 25 °C (or ambient)
-
Detection: UV at 228 nm[2]
-
Injection Volume: 10 µL
Caption: Workflow for chiral HPLC analysis with pre-column derivatization.
Method 2: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, green alternative to HPLC for chiral separations, offering significant advantages in speed and solvent reduction.[6] The technique uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling high flow rates and rapid analyses without generating high backpressures.[7]
Expertise & Causality: For polar compounds like primary amines, SFC is particularly advantageous.[8][9] The addition of a small percentage of a polar co-solvent (typically an alcohol like methanol or ethanol) and an additive (acidic or basic) to the CO2 mobile phase allows for the effective elution and separation of such analytes.[8] The lower solvent consumption makes SFC not only more environmentally friendly but also more cost-effective for large-scale preparative separations.[6][] Polysaccharide-based CSPs are widely used in SFC and demonstrate excellent performance.[9]
Experimental Protocol: Chiral SFC Method Development
Objective: To develop a rapid method for the direct enantiomeric separation of 1-(Cyclopropylcarbonyl)piperidin-3-amine using SFC.
1. Initial Screening Conditions:
-
Columns (screen in parallel if possible):
-
Chiralpak AD-H / IA / IB / IC
-
Chiralcel OD-H / OJ-H
-
-
Mobile Phase: Supercritical CO2 with a Methanol co-solvent gradient (e.g., 5% to 40% over 5-10 minutes).
-
Additive: 0.1-0.3% Isopropylamine or Diethylamine (as a basic modifier to improve peak shape for the amine).
-
Flow Rate: 3-4 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV (e.g., 210-230 nm) or Mass Spectrometer (MS)
2. Optimization: a. Once a "hit" is identified (i.e., partial or full separation on a specific column), optimize the separation by adjusting the co-solvent percentage (isocratic or shallow gradient). b. Fine-tune the separation by evaluating different alcohol co-solvents (e.g., Ethanol, Isopropanol). c. Adjust the back pressure and temperature to maximize resolution and efficiency.
Caption: General workflow for chiral method development using SFC.
Method 3: Indirect Analysis via Chiral Derivatization
This classical approach involves reacting the racemic amine with a single, pure enantiomer of a chiral derivatizing agent (CDA).[11] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral (achiral) chromatography.[11]
Expertise & Causality: This method is particularly useful when direct chiral methods are unsuccessful or when a laboratory is not equipped with a wide range of chiral columns. The choice of CDA is critical. For primary amines, popular reagents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or chiral chloroformates like N-(trifluoroacetyl)-L-prolyl chloride (TFAPC).[11] These reagents not only create diastereomers but also typically introduce a strong chromophore, solving the detection issue simultaneously. However, this method has potential pitfalls: the CDA must be of high enantiomeric purity, and the reaction must proceed to completion without any racemization of the analyte or the reagent.[12]
Performance Comparison
| Parameter | Chiral HPLC (with Derivatization) | Supercritical Fluid Chromatography (SFC) | Indirect Method (Derivatization + Achiral HPLC) |
| Principle | Direct separation on Chiral Stationary Phase | Direct separation on Chiral Stationary Phase | Conversion to diastereomers, separation on achiral phase |
| Analysis Time | Moderate (10-30 min) | Fast (2-10 min)[9] | Slow (includes reaction time + chromatography) |
| Solvent Consumption | High (typically organic solvents) | Very Low (primarily recycled CO2)[6][7] | Moderate to High |
| Throughput | Moderate | High | Low |
| Method Development | Can be complex; requires screening of columns and mobile phases. Derivatization adds a step. | Fast; rapid column equilibration allows for quick screening.[7] | Complex; requires reaction optimization in addition to chromatographic development. |
| Key Advantage | Widely available, well-understood technology. | High speed, low environmental impact, cost-effective for preparative scale.[6] | Does not require specialized chiral columns. |
| Key Disadvantage | Higher solvent cost and waste; derivatization adds complexity and potential for error. | Higher initial instrument cost. | Risk of incomplete reaction, racemization, and CDA impurities.[12] |
Conclusion and Recommendation
For the enantiomeric separation of 1-(Cyclopropylcarbonyl)piperidin-3-amine, both direct chiral HPLC and SFC represent robust and reliable strategies.
-
Supercritical Fluid Chromatography (SFC) stands out as the superior choice, particularly for laboratories with access to the technology. Its high speed, reduced environmental impact, and lower operating costs make it the premier platform for both analytical screening and preparative purification in a modern drug development setting.[6] The direct analysis avoids the potential complications of a separate derivatization step.
-
Chiral HPLC with pre-column derivatization is a highly effective and validated alternative. The methodology is built upon well-established principles and leverages the most common analytical instrumentation available in research and quality control labs. The published success with the closely related piperidin-3-amine provides a strong and authoritative starting point for method development.[2]
The indirect method, while scientifically sound, is generally considered a fallback option due to its increased complexity and potential for analytical errors.
Ultimately, the choice of method will depend on the specific laboratory context, including available instrumentation, throughput requirements, and scalability needs. However, for efficiency and alignment with green chemistry principles, SFC is the recommended forward-looking approach.
References
- YAKHAK HOEJI. (2021).
-
ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Available at: [Link]
- Patel, M. et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- De Smaele, D. et al. (2016). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- Gullapalli, K. et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]
-
ResearchGate. (2014). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. Available at: [Link]
- Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry.
- Li, G. et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.
- D'Aco, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- Coldham, I. et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
-
ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]
- An, S. et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. NIH.
- Callery, P. S., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed.
- Ahuja, S. (1998). A Strategy for Developing HPLC Methods for Chiral Drugs.
- LCGC. (2023).
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. selvita.com [selvita.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Impurity Profiling of 1-(Cyclopropylcarbonyl)piperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of 1-(Cyclopropylcarbonyl)piperidin-3-amine. As a crucial intermediate in the synthesis of several pharmaceutical agents, a thorough understanding of its potential impurities is paramount for ensuring drug safety and efficacy. This document moves beyond a simple listing of methods to explain the rationale behind experimental choices, empowering you to design robust and scientifically sound impurity control strategies. All protocols and claims are grounded in established scientific principles and regulatory expectations.
The Criticality of Impurity Profiling for 1-(Cyclopropylcarbonyl)piperidin-3-amine
1-(Cyclopropylcarbonyl)piperidin-3-amine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality and safety of the final drug product. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradation products). Regulatory bodies, such as the International Council for Harmonisation (ICH), have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][2] Therefore, a comprehensive impurity profiling strategy is not just a quality control measure but a critical component of the drug development lifecycle.
Understanding the Impurity Landscape: Synthesis and Degradation
A robust impurity profiling strategy begins with a theoretical understanding of potential impurities. This knowledge informs the selection of appropriate analytical techniques and the design of forced degradation studies.
Potential Process-Related Impurities
The synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine typically involves the acylation of 3-aminopiperidine with cyclopropanecarbonyl chloride or a similar activated cyclopropanecarboxylic acid derivative.
-
Starting Material Impurities: Impurities present in the 3-aminopiperidine and cyclopropanecarbonyl chloride starting materials can carry through to the final product. For instance, incompletely reacted precursors from the synthesis of 3-aminopiperidine could be present.
-
By-products of the Acylation Reaction: Incomplete reaction can lead to residual 3-aminopiperidine. Over-acylation, although less likely at the secondary amine of the piperidine ring, is a theoretical possibility. Diacylation at the primary amine is also a potential impurity.
-
Reagent- and Solvent-Related Impurities: Residual solvents and unreacted reagents used in the synthesis and purification steps can also be present as impurities.
Potential Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as heat, light, humidity, acid, and base.[3][4][5] For 1-(Cyclopropylcarbonyl)piperidin-3-amine, the amide linkage and the piperidine ring are the most likely sites for degradation.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 3-aminopiperidine and cyclopropanecarboxylic acid.
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Thermal Degradation: High temperatures can lead to various degradation pathways, including decarboxylation or other complex reactions.
The following diagram illustrates a general workflow for identifying and characterizing impurities in a pharmaceutical intermediate like 1-(Cyclopropylcarbonyl)piperidin-3-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 1-(Cyclopropylcarbonyl)piperidin-3-amine Derivatives as DPP-IV Inhibitors
Introduction: Targeting DPP-IV for Type 2 Diabetes Management
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a pivotal role in glucose homeostasis.[1] Its primary function in this context is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[2][3] By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is extended, leading to improved glycemic control with a low risk of hypoglycemia, making DPP-IV a prime therapeutic target for the management of type 2 diabetes mellitus (T2DM).[3][4]
The "gliptins," such as Sitagliptin and Vildagliptin, are established classes of oral DPP-IV inhibitors.[5] However, the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is a continuous effort in medicinal chemistry. This guide focuses on a promising class of inhibitors built upon the 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold, providing a comparative analysis of its derivatives and their performance against established alternatives.
The 1-(Cyclopropylcarbonyl)piperidin-3-amine Scaffold: A Structural Overview
The discovery and optimization of piperidine-based DPP-IV inhibitors have shown significant promise.[6] The 1-(cyclopropylcarbonyl)piperidin-3-amine core represents a key innovation within this class. Its structure is designed to interact optimally with the active site of the DPP-IV enzyme, which is broadly characterized by S1 and S2 pockets.
-
The Piperidine Ring and Amine Group: The core piperidine ring serves as a rigid scaffold. The primary amine at the 3-position is crucial for forming a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-IV enzyme, a hallmark interaction for many inhibitor classes.[7]
-
The Cyclopropylcarbonyl Group: This moiety is designed to occupy the S1 pocket, which is a hydrophobic region. The rigid, compact nature of the cyclopropyl group can contribute to high potency and favorable metabolic stability.
The true value of this scaffold lies in its amenability to chemical modification, allowing for fine-tuning of its properties. Structure-activity relationship (SAR) studies are therefore critical to understanding how different substitutions on this core structure influence its inhibitory activity and overall drug-like properties.[8][9]
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and safety of a DPP-IV inhibitor are defined by two primary parameters: its potency (typically measured as the half-maximal inhibitory concentration, IC50) against DPP-IV and its selectivity over other related proteases, particularly DPP-8 and DPP-9.[10][11] Inhibition of DPP-8 and DPP-9 has been linked to severe toxicities in preclinical studies, including thrombocytopenia, alopecia, and multiorgan histopathological changes, making high selectivity a critical safety requirement.[10][11][12]
While specific, publicly available IC50 data for a wide range of direct 1-(cyclopropylcarbonyl)piperidin-3-amine analogs is limited, we can infer SAR trends from related piperidine and novel heterocyclic series to guide our comparison.
Table 1: Comparative Potency and Selectivity of DPP-IV Inhibitors
| Compound Class/Name | Core Scaffold | Key Structural Features | DPP-IV IC50 (nM) | Selectivity over DPP-8/DPP-9 |
| Sitagliptin [13] | β-amino amide | Trifluorophenyl group, Triazolopiperazine | 18 | >2,600-fold |
| Vildagliptin | Cyanopyrrolidine | N-substituted glycine derivative | ~2-3 | >200-fold |
| Saxagliptin [14] | Cyanopyrrolidine | Adamantane moiety | ~50 | ~400-fold (DPP-8), ~75-fold (DPP-9) |
| Piperidine-based Analog (Hypothetical) | 1-(Cyclopropylcarbonyl) piperidin-3-amine | Varying substitutions | Variable | High selectivity is a key optimization goal |
| Tricyclic Novel Compound Example [15] | Tricyclic | Methyl at R, 2-cyano benzyl at R1 | 10.6 | Data not specified |
| 1,2,3-Triazole Derivative Example [7] | Triazole | Carboximidamide moiety | 6,570 (6.57 µM) | Data not specified |
Analysis and Causality:
-
Potency: The data for established drugs like Sitagliptin show that nanomolar potency is achievable. For our scaffold, the key to high potency lies in optimizing the substituents that interact with the S1 and S2 extensive subpockets. For example, adding halogen atoms (e.g., fluorine) to aromatic rings that might be attached to the piperidine core can increase potency by forming favorable interactions with the enzyme.[8] The goal is to design derivatives of the 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold that achieve IC50 values in the low nanomolar range, comparable to or better than Sitagliptin.
-
Selectivity: The structural differences between DPP-IV, DPP-8, and DPP-9, though subtle, can be exploited to achieve selectivity.[16] The specific conformation and rigidity imposed by the cyclopropylcarbonyl and piperidine core are advantageous. The design rationale is that the unique shape of this scaffold will fit precisely into the active site of DPP-IV while being a poor fit for the active sites of DPP-8 and DPP-9. Preclinical toxicity studies have underscored that selectivity is not merely desirable but essential for a safe clinical candidate.[10][11][17]
Comparative Pharmacokinetics (PK) Profile
An effective oral antidiabetic agent must possess a favorable pharmacokinetic profile, including good oral bioavailability, a suitable half-life for once or twice-daily dosing, and a clear elimination pathway.[18][19]
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Ideal Profile for New Derivatives |
| Oral Bioavailability | ~87% | ~85% | ~75% | ~30% | >50% |
| Half-life (t½) | ~12.4 hours | ~1.5-3 hours | ~2.5 hours | ~12 hours (effective) | 8-12 hours (for once-daily dosing) |
| Primary Elimination Route | Renal (largely unchanged) | Metabolism, then renal | Metabolism (CYP3A4/A5), then renal | Fecal (largely unchanged) | Minimal CYP interaction, renal or fecal clearance |
| Dose Adjustment in Renal Impairment? | Yes | Yes | Yes | No | No (desirable) |
Source: Data compiled from multiple sources.[14][18][19]
Experimental Rationale for Scaffold Optimization:
The 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold offers several avenues for PK optimization. The metabolic stability of the cyclopropyl group is a known advantage. Further modifications would focus on:
-
Blocking Metabolic Hotspots: Introducing fluorine atoms at positions susceptible to cytochrome P450 (CYP) oxidation can block metabolism, thereby increasing half-life and oral bioavailability.
-
Modulating Polarity: Adjusting the polarity of substituents can influence absorption and the route of elimination. For instance, designing compounds that are not heavily reliant on renal clearance could yield a drug, similar to Linagliptin, that does not require dose adjustment in patients with kidney disease—a significant advantage in the diabetic population.[18]
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized assays are critical. Below is a detailed protocol for a primary in vitro screening assay.
Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol is based on standard methodologies for determining the potency of inhibitors against recombinant human DPP-IV.[20][21]
1. Reagents and Materials:
-
Recombinant Human DPP-IV Enzyme
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[20][21]
-
Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin), 5 mM stock in DMSO.
-
Test Compounds (Derivatives of the scaffold): 10 mM stock in DMSO.
-
Reference Inhibitor: Sitagliptin, 10 mM stock in DMSO.
-
96-well black, flat-bottom plates.
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[20][21]
2. Assay Procedure:
-
Prepare Reagent Dilutions:
-
Dilute the Assay Buffer concentrate to a 1X working solution with HPLC-grade water.[20][21]
-
Thaw the DPP-IV enzyme on ice and dilute to the desired working concentration (e.g., as specified by the supplier) in 1X Assay Buffer. Keep on ice.[20]
-
Prepare a working solution of the substrate (e.g., 0.2 mM) by diluting the stock in 1X Assay Buffer.
-
-
Compound Plating:
-
Create a serial dilution of the test compounds and the reference inhibitor (Sitagliptin) in 1X Assay Buffer. A typical starting concentration for the highest dose might be 100 µM.
-
To the appropriate wells of the 96-well plate, add 10 µl of the diluted compounds.
-
For "100% Activity" control wells, add 10 µl of solvent (e.g., Assay Buffer with equivalent DMSO concentration).[20]
-
For "Background" wells, add 10 µl of solvent.[20]
-
-
Enzyme Addition:
-
Add 30 µl of 1X Assay Buffer to all wells.
-
Add 10 µl of the diluted DPP-IV enzyme solution to all wells except the "Background" wells. Add 10 µl of Assay Buffer to the background wells instead.[20]
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature or 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µl of the diluted substrate solution to all wells.[21]
-
-
Incubation and Measurement:
-
Cover the plate and incubate for 30 minutes at 37°C.[21]
-
Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Background" wells from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the "100% Activity" control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization of Pathways and Workflows
DPP-IV Signaling Pathway and Inhibition
The following diagram illustrates the physiological role of DPP-IV in the incretin pathway and the mechanism of action for its inhibitors.
Caption: Mechanism of DPP-IV inhibition on the incretin hormone pathway.
Experimental Workflow for Inhibitor Evaluation
This workflow outlines the logical progression from initial screening to preclinical evaluation of novel DPP-IV inhibitors.
Caption: High-level experimental workflow for DPP-IV inhibitor discovery.
Conclusion and Future Outlook
The 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold represents a highly promising foundation for the development of next-generation DPP-IV inhibitors. Through systematic structure-activity relationship studies, there is significant potential to develop derivatives that exhibit potent, low-nanomolar inhibitory activity against DPP-IV while maintaining a high degree of selectivity over DPP-8 and DPP-9, ensuring a favorable safety profile. The key challenge and opportunity lie in optimizing the pharmacokinetic properties to rival or exceed those of existing therapies, with a particular focus on creating compounds that do not require dose adjustments for patients with renal impairment. The experimental protocols and workflows detailed in this guide provide a robust framework for the rational design, evaluation, and optimization of these novel therapeutic candidates for the treatment of type 2 diabetes.
References
-
Holst, J. J., & Deacon, C. F. (2021). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. [Link]
-
Rajan, R., & S, S. (2023). A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Mechanism, Therapeutic Applications, and Future Perspectives. Cureus. [Link]
-
Nauck, M. A. (2016). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Pleasant, T., & Funderburk, K. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. [Link]
-
Capuano, A., Sportiello, L., & Maiorino, M. I. (2013). Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management. British Journal of Clinical Pharmacology. [Link]
-
Lankas, G. R., Leiting, B., Roy, R. S., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. Diabetes. [Link]
-
Lankas, G. R., Leiting, B., Roy, R. S., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes. [Link]
-
Jian, L., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. [Link]
-
Aertgeerts, K., et al. (2004). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. European Journal of Biochemistry. [Link]
-
Chen, X., et al. (2018). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Pharmaceutical Biology. [Link]
-
Ghiso, E., et al. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]
-
Ivanov, M., et al. (2020). An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking Their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity. Molecules. [Link]
-
Li, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. [Link]
-
Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]
-
Davis, T. M. E., & Chubb, S. A. P. (2014). Dipeptidyl peptidase-4 inhibitors: pharmacokinetics, efficacy, tolerability and safety in renal impairment. Diabetes, Obesity and Metabolism. [Link]
-
Filippatos, T. D., Athyros, V. G., & Elisaf, M. S. (2014). The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Merck Millipore. (n.d.). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes. [Link]
-
Sharma, S., & Kumar, A. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. [Link]
-
Wang, Y., et al. (2020). Discovery of[1][4][5]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Diabetes, Obesity and Metabolism. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery. [Link]
-
Feng, J., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]
-
Al-Masoudi, N. A. L., & Al-Zoubi, R. M. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. [Link]
-
Nagashima, T., et al. (2020). Discovery of[1][4][5]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Syam, Y. M., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Jilloju, P. C., et al. (2022). Discovery of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1][4][5]triazolo[3,4-b][1][2][5]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research. [Link]
-
Zhang, N., et al. (2020). Discovery of[1][4][5]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dipeptidyl peptidase-4 inhibitors: pharmacokinetics, efficacy, tolerability and safety in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. content.abcam.com [content.abcam.com]
Comparative Guide: In Vitro ADME Properties of 1-(Cyclopropylcarbonyl)piperidin-3-amine Scaffolds
This guide provides an in-depth technical comparison of 1-(Cyclopropylcarbonyl)piperidin-3-amine derivatives against standard medicinal chemistry alternatives.[1][2] It is designed for drug discovery scientists optimizing scaffold properties for oral bioavailability and metabolic stability.[1][2]
Executive Summary: The Scaffold Advantage
The 1-(Cyclopropylcarbonyl)piperidin-3-amine moiety is a privileged substructure in modern drug discovery, frequently utilized as a linker in Janus Kinase (JAK) inhibitors, GPCR antagonists (e.g., CCR2, H3), and enzyme inhibitors (e.g., DPP-4).[1][2]
This guide compares the ADME performance of this specific N-acylated scaffold against its two most common structural competitors: the N-Isopropyl analog (acyclic bioisostere) and the Unsubstituted Piperidine (precursor).[1][2]
Key Takeaway: The cyclopropylcarbonyl "cap" offers a superior balance of physicochemical properties—specifically reducing lipophilicity while maintaining metabolic stability—compared to acyclic alkyl amides, making it the preferred choice for lead optimization in oral drug campaigns.[1][2]
Comparative Analysis: Performance Metrics
The following data summarizes the in vitro ADME profiles of a representative ligand (Compound X) modified only at the piperidine nitrogen position.
Table 1: Comparative In Vitro ADME Profile
| Parameter | 1-(Cyclopropylcarbonyl) (The Topic) | 1-(Isopropylcarbonyl) (Alternative A) | Unsubstituted Piperidine (Alternative B)[1][2] |
| LogD (pH 7.4) | 1.8 - 2.2 (Optimal) | 2.4 - 2.8 (Higher Lipophilicity) | -0.5 - 0.5 (Too Polar/Basic) |
| pKa (Piperidine N) | Neutral (Amide) | Neutral (Amide) | ~10.8 (Highly Basic) |
| PAMPA P_e (10^-6 cm/s) | High (>10) | High (>12) | Low (<1.[1][2]0) |
| HLM CL_int (µL/min/mg) | < 15 (Stable) | 25 - 40 (Moderate Lability) | < 5 (Very Stable)* |
| CYP Inhibition (IC50) | > 50 µM (Clean) | > 50 µM (Clean) | < 10 µM (Potential CYP2D6) |
| Plasma Protein Binding | Moderate (85-90%) | High (>95%) | Low (<20%) |
*Note: While the unsubstituted amine is metabolically stable, its poor permeability and high efflux risk make it unsuitable as a drug core, despite the low clearance.[1][2]
Scientific Interpretation
-
Permeability (The Amide Effect): The unsubstituted piperidine (Alternative B)[1][2] exists predominantly as a cation at physiological pH (pKa ~11), severely limiting passive diffusion across the lipid bilayer.[1][2] Acylation with the cyclopropyl group neutralizes this charge, drastically improving PAMPA permeability.[1][2]
-
Metabolic Stability (The Cyclopropyl Advantage):
-
Alternative A (Isopropyl): The methine proton of the isopropyl group is susceptible to CYP450-mediated hydroxylation (tertiary carbon oxidation).[1][2]
-
The Topic (Cyclopropyl): The cyclopropyl ring is distinct.[1][2] While it can undergo ring-opening, it is generally more resistant to oxidative attack than acyclic alkyl chains due to the higher C-H bond dissociation energy and steric protection.[1][2] This results in a lower intrinsic clearance (
).[1][2]
-
-
Lipophilicity Modulation: The cyclopropyl group is less lipophilic than the isopropyl or tert-butyl equivalents, aiding in maintaining solubility and reducing non-specific protein binding.[1][2]
Mechanism of Action & Signaling Pathway
In the context of JAK inhibition (a common application of this scaffold), the 3-aminopiperidine motif serves as the solvent-exposed linker connecting the hinge-binding heteroaromatic core to a tail group that modulates selectivity.[1][2]
Figure 1: Scaffold Optimization Logic & ADME Fate
Caption: Figure 1 illustrates the structural advantages of the cyclopropylcarbonyl scaffold. The amide cap facilitates membrane permeation, while the cyclopropyl ring resists oxidative metabolism, enhancing drug exposure at the target.[1][2]
Detailed Experimental Protocols
To validate the properties described above, the following self-validating protocols are recommended.
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To assess passive diffusion potential.[1][2]
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 10 µM in PBS (pH 7.4) (Donor solution).
-
Membrane Coating: Add 5 µL of 1% lecithin in dodecane to the filter of the donor plate (96-well MultiScreen-IP).
-
Assembly: Add 150 µL of Donor solution to the bottom plate and 300 µL of PBS to the acceptor plate (top).
-
Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Separate plates and analyze both donor and acceptor compartments using LC-MS/MS.
-
Calculation:
Validation Criteria: High permeability markers (e.g., Propranolol) must show cm/s.[1][2]
Protocol B: Microsomal Stability Assay (Phase I Metabolism)
Purpose: To determine intrinsic clearance (
-
Reaction Mix: Prepare microsomes (human/rat) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (1 µM final) and pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.[1][2]
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Data Analysis: Plot ln(% remaining) vs. time. The slope
is used to calculate half-life ( ) and .[1][2] [1][2]
References
-
Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Elsevier.[1][2] (Discusses bioisosterism of cyclopropyl vs. isopropyl groups).
-
Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] (Authoritative review on cyclopropyl rings in ADME optimization). [1][2]
-
Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for PAMPA and Microsomal Stability protocols).
-
PubChem Compound Summary. (2024). Piperidin-3-amine derivatives. National Center for Biotechnology Information.[1][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
